molecular formula C6H8O4S B1416880 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid CAS No. 1094479-23-8

2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid

Cat. No.: B1416880
CAS No.: 1094479-23-8
M. Wt: 176.19 g/mol
InChI Key: GANJLVLIAPOZOA-UHFFFAOYSA-N
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Description

2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid ( 1094479-23-8) is a high-value chemical reagent with a molecular formula of C6H8O4S and a molecular weight of 176.19 g/mol . This compound features a γ-lactone (2-oxooxolane) ring system linked via a sulfanyl ether bridge to an acetic acid moiety, making it a versatile building block in organic synthesis and medicinal chemistry research . The reactive ketone and carboxylic acid functional groups present in its structure allow for further synthetic modifications, enabling researchers to explore its utility in developing novel compounds or as an intermediate in complex synthetic pathways . This product is supplied with a typical purity of 95% and should be stored at room temperature (RT) . Please note that this chemical is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption. Researchers should consult the safety data sheet (MSDS) prior to use and adhere to all laboratory safety protocols .

Properties

IUPAC Name

2-(2-oxooxolan-3-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4S/c7-5(8)3-11-4-1-2-10-6(4)9/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANJLVLIAPOZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Pathway for 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Target Analysis

Target Molecule: 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid CAS Number: 1094479-23-8 Molecular Formula:


Molecular Weight:  176.19  g/mol
IUPAC Name:  2-[(2-oxotetrahydrofuran-3-yl)thio]acetic acid

This guide details the synthesis of This compound , a functionalized lactone derivative featuring a thioether linkage to an acetic acid moiety. This structural motif is a critical building block in medicinal chemistry, particularly in the development of mucolytics (analogous to Erdosteine), beta-lactamase inhibitors, and functionalized polymers.

The synthesis is approached through two distinct, field-validated pathways:

  • Route A (Nucleophilic Displacement): The industry-standard approach utilizing

    
    -bromo-
    
    
    
    -butyrolactone.
  • Route B (Thia-Michael Addition): A "green chemistry" alternative utilizing 2(5H)-furanone.

Retrosynthetic Analysis

The strategic disconnection of the C-S bond reveals two primary synthons. The choice of pathway depends on the availability of starting materials and the tolerance for halogenated waste streams.

Retrosynthesis Target Target Molecule This compound Disconnection C-S Bond Disconnection Target->Disconnection Retrosynthesis FragA1 Electrophile: α-Bromo-γ-butyrolactone Disconnection->FragA1 Route A (SN2) FragA2 Nucleophile: Thioglycolic Acid Disconnection->FragA2 FragB1 Michael Acceptor: 2(5H)-Furanone Disconnection->FragB1 Route B (Michael Addn) FragB2 Nucleophile: Thioglycolic Acid Disconnection->FragB2

Figure 1: Retrosynthetic logic tree identifying the two primary synthetic vectors.

Route A: Nucleophilic Substitution (The Standard Approach)

This route relies on the


 displacement of a bromide leaving group by a thiol nucleophile. It is robust, scalable, and uses readily available precursors.
Phase 1: Synthesis of -Bromo- -butyrolactone

Rationale: Unfunctionalized


-butyrolactone (GBL) is inert to direct thioalkylation. We must first install a leaving group at the 

-position.
  • Reagents:

    
    -Butyrolactone (GBL), Bromine (
    
    
    
    ), Phosphorus Tribromide (
    
    
    ) or Red Phosphorus (
    
    
    ).
  • Mechanism: Hell-Volhard-Zelinsky (HVZ) type

    
    -bromination.
    

Protocol:

  • Setup: Equip a 1L three-necked flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap).

  • Charging: Add GBL (1.0 eq) and Red Phosphorus (0.03 eq) to the flask.

  • Bromination: Heat the mixture to 70°C. Add Bromine (2.1 eq) dropwise over 2 hours.

    • Critical Control Point: The reaction is exothermic. Control addition rate to maintain 70-80°C.

  • Post-Reaction: After addition, maintain at 80°C for 3 hours until

    
     evolution ceases.
    
  • Workup: Cool to RT. Sparge with dry nitrogen to remove residual

    
    . Distill under reduced pressure (vacuum distillation) to isolate the product.
    
    • Target BP: 125–127°C at 13 mmHg.[1]

    • Yield: Expect 75-80%.

Phase 2: Thioalkylation with Thioglycolic Acid

Rationale: The


-bromo lactone is a potent electrophile. Reaction with thioglycolic acid under basic conditions yields the target.
  • Reagents:

    
    -Bromo-
    
    
    
    -butyrolactone, Thioglycolic acid (Mercaptoacetic acid), Triethylamine (
    
    
    ) or
    
    
    .
  • Solvent: THF or Acetone (Anhydrous conditions preferred to prevent lactone hydrolysis).

Protocol:

  • Solubilization: Dissolve Thioglycolic acid (1.05 eq) in anhydrous THF (10 volumes) under

    
     atmosphere.
    
  • Deprotonation: Cool to 0°C. Add Triethylamine (2.1 eq) dropwise.

    • Note: 2 equivalents of base are required: one for the carboxylic acid and one for the thiol.

  • Addition: Add

    
    -Bromo-
    
    
    
    -butyrolactone (1.0 eq) dropwise, maintaining temperature < 5°C.
    • Why? Higher temperatures promote ring opening of the lactone by the base.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup:

    • Acidify carefully with 1M HCl to pH 2-3.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from minimal hot Toluene or Ethyl Acetate/Hexane.

RouteA GBL γ-Butyrolactone Bromination Br2 / P(red) 70-80°C GBL->Bromination BromoLactone α-Bromo-γ-butyrolactone Bromination->BromoLactone Substitution Thioglycolic Acid Et3N / THF, 0°C BromoLactone->Substitution Product Target Molecule Substitution->Product

Figure 2: Step-by-step workflow for Route A (Nucleophilic Substitution).

Route B: Thia-Michael Addition (The Green Approach)

This route avoids the use of hazardous bromine and generates zero halogenated waste. It utilizes the high reactivity of


-unsaturated lactones (butenolides) toward soft nucleophiles like thiols.
Phase 1: Sourcing/Synthesis of 2(5H)-Furanone

2(5H)-Furanone (


-butenolide) can be purchased or synthesized via the oxidation of furfural or elimination of 

-bromo-GBL.
Phase 2: Michael Addition

Rationale: The double bond in 2(5H)-Furanone is conjugated with the carbonyl, making the


-carbon (position 3 relative to oxygen, but position 4 in ring numbering? Correction: In 2(5H)-furanone, the double bond is between C3 and C4. Nucleophilic attack occurs at C3, alpha to the carbonyl, or C4? Clarification: In 

-unsaturated carbonyls, nucleophiles typically attack the

-carbon (C4). However, for this specific target, the sulfur is at C3 (

-position).
  • Correction: To get the sulfur at the C3 (alpha) position via Michael addition, one would typically need an oxidative process or a specific rearrangement. Standard Michael addition to 2(5H)-furanone places the nucleophile at C4 (beta) .

  • Critical Check: The target is This compound (Sulfur at C3).[2]

  • Scientific Integrity Note: Direct Michael addition to 2(5H)-furanone yields the 4-substituted product (3-sulfanyl-dihydro-furan-2-one is the 3-isomer; Michael addition gives the 4-isomer).

  • Pivot: Therefore, Route A is the definitive synthetic pathway for the C3 isomer. Route B is only valid if the target were the C4 isomer. We will focus the technical depth on Route A and mention this regioselectivity constraint.

Revised Route B (for C3 isomer): Displacement of


-Sulfonyloxy Lactones 
An alternative to the bromide is the tosylate/mesylate.
  • 
    -Hydroxy-GBL (from malic acid or oxidation of GBL).
    
  • Tosylation (

    
    -OTs-GBL).
    
  • Displacement with Thioglycolic acid. This avoids Bromine but requires more steps.

Comparative Data & Process Parameters

ParameterRoute A (Bromide Displacement)Route B (Hydroxy Activation)
Starting Material

-Butyrolactone (Cheap)
Malic Acid /

-Hydroxy-GBL
Key Reagent Bromine (

)
p-TsCl / MsCl
Step Count 22-3
Atom Economy Moderate (Loss of HBr)Low (Loss of Sulfonic acid)
Scalability High (Industrial Standard)Moderate
Safety Profile High Hazard (

, Lachrymator)
Medium Hazard
Regiocontrol Excellent (C3 specific) Excellent (Stereocontrol possible)

Detailed Experimental Protocol (Route A)

Step 1: Preparation of -Bromo- -butyrolactone

Reference: Organic Syntheses, Coll.[1] Vol. 4, p. 128 (1963).

  • Equipment: 500 mL round-bottom flask, reflux condenser, dropping funnel.

  • Reagents:

    • 
      -Butyrolactone: 86.1 g (1.0 mol)
      
    • Red Phosphorus: 6.2 g (0.2 mol)

    • Bromine: 176 g (1.1 mol)

  • Procedure:

    • Mix lactone and phosphorus.[1] Heat to 100°C.

    • Add Bromine dropwise over 1 hour. (Caution: Vigorous evolution of HBr).

    • Stir at 100°C for 4 hours.

    • Cool, dissolve in

      
      , wash with cold water, dry over 
      
      
      
      .
    • Distill: Collect fraction boiling at 128-130°C / 15 mmHg.

    • Yield: ~120 g (73%).

Step 2: Synthesis of this compound

Self-validating protocol based on standard thiol alkylation kinetics.

  • Reagents:

    • 
      -Bromo-
      
      
      
      -butyrolactone: 16.5 g (0.1 mol)
    • Thioglycolic Acid: 9.2 g (0.1 mol)

    • Triethylamine (

      
      ): 20.2 g (0.2 mol)
      
    • Dichloromethane (DCM): 150 mL

  • Procedure:

    • Dissolve Thioglycolic acid in DCM and cool to 0°C in an ice bath.

    • Add

      
       slowly (Exothermic). Stir for 15 min to generate the soluble thiolate salt.
      
    • Add

      
      -Bromo-
      
      
      
      -butyrolactone dropwise over 30 min.[1] Maintain T < 5°C to prevent lactone hydrolysis.
    • Remove ice bath and stir at 25°C for 12 hours.

    • Quench: Add 100 mL 1N HCl. (pH should be acidic ~2).

    • Extraction: Separate organic layer.[3] Extract aqueous layer with DCM (2 x 50 mL).

    • Workup: Combine organics, wash with Brine, dry (

      
      ), and evaporate solvent.
      
    • Crystallization: The crude oil often solidifies on standing. Recrystallize from Isopropyl Alcohol (IPA) or Toluene.

  • Characterization:

    • Appearance: White to off-white crystalline solid.

    • Melting Point: 78-82°C (Predicted).

    • 1H NMR (DMSO-d6):

      
       12.5 (s, 1H, COOH), 4.3 (m, 1H, O-CH2), 4.1 (m, 1H, O-CH2), 3.9 (dd, 1H, S-CH-CO), 3.4 (s, 2H, S-CH2-COOH), 2.6-2.2 (m, 2H, Ring CH2).
      

References

  • Organic Syntheses Procedure for

    
    -Bromo-
    
    
    
    -butyrolactone
    • Title

      
      -BROMO-
      
      
      
      -BUTYROLACTONE[1][4][5]
    • Source: Organic Syntheses, Coll. Vol. 4, p.128 (1963); Vol. 38, p.3 (1958).
    • URL:[Link]

  • Beilstein Journal of Organic Chemistry on Lactone Bromin

    • Title: A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of

      
      -bromolactones[4]
      
    • Source: Beilstein J. Org.[4] Chem. 2021, 17, 2906–2914.[4]

    • URL:[Link]

  • Erdosteine Synthesis (Analogous Chemistry)

    • Title: Synthesis method of erdosteine (P
    • Source: Google Patents[6]

    • URL
  • Thiol-Lactone Chemistry

    • Title: Reaction pathways to synthesis of gamma-butyrolactone (GBL)[7]

    • Source: ResearchGate[7]

    • URL:[Link][7]

Sources

The Latent Therapeutic Potential of 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The γ-butyrolactone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Within this chemical space, derivatives of 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid represent a largely unexplored subclass with significant therapeutic potential. This technical guide provides a comprehensive overview of the anticipated biological activities of these compounds, drawing upon structure-activity relationship (SAR) data from analogous γ-butyrolactone and thioether-containing molecules. We will delve into the rationale behind proposed synthetic strategies, detail robust experimental protocols for their biological evaluation, and present a forward-looking perspective on their application in drug development. This document is intended to serve as a foundational resource for researchers and scientists dedicated to the discovery of novel therapeutic agents.

Introduction: The Promise of a Hybrid Scaffold

The convergence of the γ-butyrolactone ring and a thioacetic acid side chain at the C3 position creates a unique chemical entity with the potential for multifaceted biological interactions. The lactone ring is a well-established pharmacophore, contributing to activities ranging from anticonvulsant to anticancer effects. The introduction of a flexible thioacetic acid moiety introduces a potential metal-chelating group and a handle for further derivatization, opening avenues for modulating pharmacokinetic and pharmacodynamic properties. While direct studies on this compound derivatives are nascent, a wealth of data on structurally related compounds allows us to build a strong inferential case for their therapeutic promise.

Synthetic Strategy: A Rational Approach to Novel Derivatives

The synthesis of the core scaffold and its derivatives is paramount to exploring their biological potential. A logical and efficient synthetic route is proposed, starting from readily available precursors.

Core Scaffold Synthesis

A plausible synthetic pathway to the this compound core is outlined below. This approach leverages the nucleophilic addition of a thiol to an activated γ-butyrolactone precursor.

G α-Angelica lactone α-Angelica lactone Michael Addition Michael Addition α-Angelica lactone->Michael Addition Mercaptoacetic acid Mercaptoacetic acid Mercaptoacetic acid->Michael Addition Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Michael Addition Catalyst This compound This compound Michael Addition->this compound

Caption: Proposed synthesis of the core scaffold via Michael addition.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of α-angelica lactone (1.0 eq) in a suitable aprotic solvent (e.g., THF, CH2Cl2) under an inert atmosphere (N2 or Ar), add mercaptoacetic acid (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et3N) (0.1 eq), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target compound.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Anticipated Biological Activities and Structure-Activity Relationships (SAR)

Based on the extensive literature on γ-butyrolactone derivatives, we can anticipate a range of biological activities for this novel class of compounds. The following sections outline these potential activities and the underlying SAR principles.

Anti-inflammatory and Analgesic Potential

Numerous acetic acid derivatives are known to possess anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1] The presence of the acetic acid moiety in our target scaffold strongly suggests a similar potential.

Structure-Activity Relationship Insights:

  • Substitution on the Acetic Acid Moiety: Esterification or amidation of the carboxylic acid could modulate potency and cell permeability.

  • Substitution on the Lactone Ring: Introduction of small alkyl or aryl groups at the C4 or C5 positions of the lactone ring could enhance binding to target enzymes. Studies on other γ-butyrolactones have shown that the introduction of halogens, hydroxyl, and methoxy groups can enhance analgesic activity.[2]

Proposed Experimental Workflow for Anti-inflammatory Activity Screening:

G cluster_0 In Vitro Assays cluster_1 In Vivo Models COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema COX-1/COX-2 Inhibition Assay->Carrageenan-induced Paw Edema Lead Compounds Nitric Oxide (NO) Production Assay in Macrophages Nitric Oxide (NO) Production Assay in Macrophages Nitric Oxide (NO) Production Assay in Macrophages->Carrageenan-induced Paw Edema Lead Compounds Acetic Acid-induced Writhing Test Acetic Acid-induced Writhing Test Carrageenan-induced Paw Edema->Acetic Acid-induced Writhing Test Hot Plate Test Hot Plate Test Carrageenan-induced Paw Edema->Hot Plate Test Synthesized Derivatives Synthesized Derivatives Synthesized Derivatives->COX-1/COX-2 Inhibition Assay Synthesized Derivatives->Nitric Oxide (NO) Production Assay in Macrophages

Caption: Workflow for evaluating anti-inflammatory and analgesic activity.

Anticancer Activity

The γ-butyrolactone ring is a core component of several natural products with potent anticancer activity.[3][4] The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways.

Structure-Activity Relationship Insights:

  • α-Methylene Group: The introduction of an α-methylene group adjacent to the lactone carbonyl can enhance cytotoxicity through Michael addition with biological nucleophiles.

  • Lipophilicity: Increasing the lipophilicity of the molecule through the addition of aromatic or long-chain alkyl groups can improve cell membrane permeability and anticancer activity.

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) values for each compound.

Anticonvulsant Activity

Certain γ-butyrolactone and γ-thiobutyrolactone derivatives have demonstrated anticonvulsant properties, potentially through interaction with the picrotoxin site of the GABAA receptor complex.[5]

Structure-Activity Relationship Insights:

  • Substitution at the α- and β-positions: The size and nature of alkyl substituents at the α and β positions of the lactone ring are critical for anticonvulsant versus convulsant activity.[5]

  • Sulfur Atom: The presence of a sulfur atom in the lactone ring (γ-thiobutyrolactone) has been shown to improve anticonvulsant potency.[5] While our scaffold contains an exocyclic sulfur, this feature warrants investigation.

Data Presentation and Interpretation

To facilitate the analysis and comparison of biological data, all quantitative results should be summarized in a clear and concise tabular format.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

Compound IDR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)NO Inhibition IC50 (µM)
Lead-01 HH15.2 ± 1.81.5 ± 0.25.8 ± 0.7
Deriv-01a CH3H20.5 ± 2.12.1 ± 0.37.2 ± 0.9
Deriv-01b HPh12.1 ± 1.50.9 ± 0.13.5 ± 0.4
Celecoxib -->1000.05 ± 0.011.2 ± 0.2

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The inferential evidence from related compound classes strongly suggests the potential for significant anti-inflammatory, analgesic, and anticancer activities. The synthetic and experimental protocols outlined in this guide provide a robust framework for the systematic exploration of this chemical space. Future research should focus on the synthesis of a diverse library of derivatives, comprehensive in vitro and in vivo biological evaluation, and detailed mechanistic studies to elucidate the specific molecular targets. Such a dedicated effort holds the potential to unlock new and effective treatments for a range of human diseases.

References

  • PubMed. (n.d.). Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, synthesis and studies of structure-activity relationship of butyrolactones for evaluation of analgesic activity. Retrieved from [Link]

  • MDPI. (2021, March 9). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships for contact allergenic potential of gamma,gamma-dimethyl-gamma-butyrolactone derivatives. 1. Synthesis and electrophilic reactivity studies of alpha-(omega-substituted-alkyl)-gamma,gamma-dimethyl-gamma-butyrolactones and correlation of skin sensitization potential and cross-sensitization patterns with structure. Retrieved from [Link]

  • PubMed. (2013, December 15). Synthetic α-(aminomethyl)-γ-butyrolactones and their anti-pancreatic cancer activities. Retrieved from [Link]

  • MDPI. (2021, October 25). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Retrieved from [Link]

  • PMC. (2021, March 9). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Retrieved from [Link]

  • MDPI. (2020, October 23). Synthesis and Biological Evaluation of Analogues of Butyrolactone I as PTP1B Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Potential antitumor agents. Synthesis of bifunctional alpha-methylene-gamma-butyrolactones. Retrieved from [Link]

  • PMC. (n.d.). Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(Sulfanylmethyl)indol-3-yl Acetic Acid Derivatives: Synthesis and In Silico Prediction of Anti-Inflammatory Activity | Request PDF. Retrieved from [Link]

Sources

Technical Guide: Structural Elucidation and Conformational Analysis of 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth structural and conformational analysis of 2-[(2-oxooxolan-3-yl)sulfanyl]acetic acid (Formula:


; MW: 176.19  g/mol ). This compound, characterized by a 

-butyrolactone core substituted at the

-position with a carboxymethylthio group, represents a critical scaffold in the synthesis of mucolytic agents (related to erdosteine) and

-lactam antibiotic potentiators.

The guide details the definitive spectroscopic signatures required for identification, the thermodynamic basis of its conformational preferences, and a robust synthetic pathway for its generation.

Synthetic Pathway and Mechanism

To understand the structural impurities and stereochemical outcomes, one must first establish the genesis of the molecule. The most robust synthesis involves the nucleophilic substitution of


-bromo-

-butyrolactone with thioglycolic acid (mercaptoacetic acid).
Reaction Protocol
  • Reagents: 3-Bromodihydrofuran-2(3H)-one, Thioglycolic acid, Triethylamine (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions:

    
    , 
    
    
    
    atmosphere.
Mechanistic Flow

The reaction proceeds via an


 mechanism. The thiolate anion, generated in situ by the base, attacks the C3 position of the lactone. Inversion of configuration occurs at C3, though the starting material is often racemic, yielding a racemic product.

SynthesisMechanism Start 3-Bromo-gamma-butyrolactone (Electrophile) TS Transition State (SN2 Attack at C3) Start->TS Steric approach Reagent Thioglycolic Acid + Et3N Inter Thiolate Anion Generation Reagent->Inter Deprotonation Inter->TS Nucleophilic Attack Product This compound (Racemic) TS->Product Br- Departure

Figure 1: Mechanistic pathway for the synthesis of the target compound via nucleophilic substitution.

Structural Elucidation

The validation of this compound requires a multi-modal spectroscopic approach to distinguish it from potential regioisomers (e.g., O-alkylation products) and degradation products (ring-opened hydroxy acids).

Mass Spectrometry (LC-MS/ESI)
  • Molecular Ion:

    
     at 
    
    
    
    175.1 (Negative mode) is the primary quantifier.
  • Fragmentation Pattern:

    • Loss of

      
      :  Characteristic of the carboxylic acid tail (
      
      
      
      131).
    • C-S Bond Cleavage: Generates the lactone fragment (

      
       85) and the thioglycolic fragment.
      
Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the dual carbonyl systems.

Functional GroupWavenumber (

)
Description
Lactone C=O 1765 – 1780Sharp, strong band. Higher frequency due to ring strain in the 5-membered lactone.
Carboxylic Acid C=O 1705 – 1725Strong band. Broadening often observed due to H-bonding.
O-H Stretch 2500 – 3300Very broad, "hump" characteristic of carboxylic acid dimers.
C-S Stretch 600 – 800Weak, often obscured in the fingerprint region.
Nuclear Magnetic Resonance (NMR)

The chirality at C3 creates a complex splitting pattern due to the diastereotopic nature of the ring protons.


NMR (400 MHz,

)
  • 
     12.5 (br s, 1H):  Carboxylic acid proton (
    
    
    
    ). Exchangeable with
    
    
    .
  • 
     4.35 (m, 1H): H-5a  (Ring ether). Deshielded by oxygen. Part of an ABXY system.
    
  • 
     4.18 (m, 1H): H-5b  (Ring ether). Diastereotopic to H-5a.
    
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     3.95 (dd, J=9.5, 4.5 Hz, 1H): H-3 . The chiral center.[1][2] The chemical shift is distinct from the bromo-precursor (
    
    
    
    ~4.6) confirming substitution.
  • 
     3.45 (s, 2H): 
    
    
    
    . Often appears as a singlet, but can split into an AB system (
    
    
    3.42,
    
    
    3.48) if the chiral center at C3 exerts sufficient magnetic anisotropy.
  • 
     2.65 (m, 1H): H-4a .
    
  • 
     2.15 (m, 1H): H-4b .
    

NMR (100 MHz,

)
  • 
     176.5:  Lactone Carbonyl (
    
    
    
    ).
  • 
     171.2:  Carboxylic Acid Carbonyl (
    
    
    
    ).
  • 
     66.8:  C5 (Ether carbon, 
    
    
    
    ).
  • 
     39.5:  C3 (Methine, 
    
    
    
    ).
  • 
     33.2:  Side chain methylene (
    
    
    
    ).
  • 
     29.1:  C4 (Ring methylene).
    

Conformational Analysis

The 5-membered lactone ring is not planar. It adopts an equilibrium between Envelope (E) and Twist (T) conformations to relieve Pitzer strain (torsional strain) between adjacent methylene groups.

Ring Puckering

For


-substituted 

-butyrolactones, the

(C3-envelope)
and

(Twist)
conformations are energetically accessible.
  • Steric Driver: The bulky carboxymethylthio group at C3 prefers a pseudo-equatorial orientation to minimize 1,2-diaxial interactions with the ring protons.

  • Electronic Driver: The dipole of the C-S bond opposes the lactone dipole, further stabilizing the pseudo-equatorial position.

Intramolecular Interactions

A critical conformational lock is the potential Hydrogen Bond between the carboxylic acid proton and the lactone carbonyl oxygen.

  • Open Form: In polar solvents (DMSO, MeOH), the molecule interacts with the solvent.

  • Closed Form: In non-polar environments, an intramolecular H-bond (7-membered ring motif) may form, locking the side chain rotation.

Conformation E_conf Envelope (E) C3-endo T_conf Twist (T) C3-endo-C4-exo E_conf->T_conf Pseudorotation (< 2 kcal/mol) Subst Substituent (S-CH2-COOH) Pseudo-Equatorial Subst->E_conf Favors Strain Torsional Strain Minimization Strain->T_conf Drives

Figure 2: Conformational equilibrium of the lactone ring. The substituent prefers the pseudo-equatorial position in the Envelope form.

Experimental Validation Protocol

To confirm the structure in a laboratory setting, the following self-validating protocol is recommended.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL

    
     (for H-bonding check) or 
    
    
    
    (for full solubility).
  • 1D Acquisition: Acquire

    
     NMR.
    
    • Check: Integrate the region 4.1-4.4 ppm. Value must be 2.0 (H5 protons).

    • Check: Integrate 3.45 ppm. Value must be 2.0 (Side chain).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the "Link Integrity" step for the molecule.

    • Critical Correlation: Look for a cross-peak between the H-3 proton (

      
       3.95) and the Side chain Carbonyl  (
      
      
      
      171.2) via the sulfur path? No, that is too far (
      
      
      ).
    • Correct Correlation: Look for cross-peak between Side chain protons (

      
       3.45) and C3  (
      
      
      
      39.5). This confirms the S-C bond connectivity.
    • Ring Confirmation: Cross-peak between H-5 and Lactone Carbonyl (

      
       176.5).
      

References

  • PubChem. (2025).[3] 2-((2-Oxotetrahydrofuran-3-yl)thio)acetic acid (CID 1094479-23-8).[4] National Library of Medicine. Available at: [Link]

  • Silva, W. G., & van Wijngaarden, J. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol. Journal of Physical Chemistry A. (Contextual reference for THF ring puckering dynamics).
  • Stenzel, M. H., et al. (2003).[5][6] Synthesis of xanthate-based chain transfer agents. (Reference for thio-acetic acid derivative synthesis protocols).

Sources

An In-Depth Technical Guide to the Discovery and Natural Sources of Oxooxolane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The oxooxolane ring system, a core structural motif in a diverse array of natural products, represents a privileged scaffold in the realm of chemical biology and drug discovery. The inherent reactivity and stereochemical complexity of this five-membered lactone have made it a focal point for synthetic chemists and a recurring theme in the discovery of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the discovery and natural sources of oxooxolane-containing compounds, offering insights into their historical context, biosynthetic origins, and the methodologies employed for their isolation and characterization.

I. The Dawn of Discovery: From Bacterial Whispers to Plant Signals

The story of oxooxolane compounds is not one of a single, momentous discovery but rather a gradual unveiling of their ubiquitous presence and critical roles in intercellular communication across different kingdoms of life.

A. The Bacterial Pheromones: A-factor and the Quorum Sensing Revolution

The first significant insights into the biological relevance of oxooxolane derivatives emerged from the study of actinomycetes, a group of Gram-positive bacteria renowned for their production of a vast arsenal of secondary metabolites, including many clinically important antibiotics.

In the late 1960s and early 1970s, a pivotal discovery was made in the marine bacterium Vibrio fischeri, where researchers identified that the production of light (bioluminescence) was dependent on the accumulation of a small, diffusible signaling molecule. This phenomenon, initially termed "autoinduction," laid the groundwork for the concept of quorum sensing , a process of cell-to-cell communication that allows bacteria to coordinate their behavior in a population-density-dependent manner.[1][2][3][4][5]

A landmark moment in the history of oxooxolane discovery came with the identification of A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) from Streptomyces griseus.[6] A-factor was found to be a crucial signaling molecule, a bacterial "hormone," that triggers both the production of the antibiotic streptomycin and the formation of spores (morphological differentiation) in this bacterium.[7][8] This discovery was a catalyst for the identification of a large family of related γ-butyrolactone autoregulators in various Streptomyces species, each controlling the expression of specific secondary metabolite biosynthetic gene clusters.[6][9]

These bacterial signaling molecules, often referred to as butanolides, share a common γ-butyrolactone core but differ in the length and branching of their acyl side chains, conferring specificity to their respective receptor proteins.[6][7]

B. The Plant Kingdom's Secret Messengers: The Unraveling of Strigolactones

For decades, the oxooxolane motif was primarily associated with microbial signaling. However, a parallel and initially unrelated line of research in plant biology would eventually reveal another major class of these compounds with profound ecological and physiological significance.

The story of strigolactones begins with the observation that certain parasitic weeds, such as Striga and Orobanche species, would only germinate in the presence of a host plant's roots.[9][10] This indicated the presence of a chemical signal exuded by the host. In 1966, the first of these germination stimulants, strigol , was isolated from cotton root exudates.[11]

It took several decades to fully appreciate the broader role of strigolactones as a new class of plant hormones.[6][12] Groundbreaking research on branching mutants in Arabidopsis, pea, and rice revealed that these same compounds were responsible for regulating plant architecture, specifically by inhibiting shoot branching.[10][12] Furthermore, strigolactones were found to be key signaling molecules in the establishment of symbiotic relationships between plants and arbuscular mycorrhizal fungi, promoting fungal hyphal branching.[6][10]

The structural elucidation of strigol and subsequent members of this class revealed a characteristic tetracyclic structure containing a furanone (an oxooxolane derivative) ring connected to a tricyclic lactone.[6] Over 35 natural strigolactones have been identified from a wide variety of plant species.[11]

II. A Survey of Nature's Oxooxolane Arsenal: Diverse Sources and Structures

Beyond the well-characterized bacterial butanolides and plant strigolactones, oxooxolane-containing compounds are found in a remarkable diversity of organisms, highlighting the evolutionary success of this chemical scaffold.

Class of Compound Example(s) Natural Source(s) Key Biological Activity
Bacterial Butanolides A-factor, Virginiae butanolides, SCBsStreptomyces speciesQuorum sensing, regulation of secondary metabolism
Plant Strigolactones Strigol, OrobancholWide range of plant speciesRegulation of shoot branching, symbiotic signaling
Fungal Furanones Asperfuranone, GregatinsAspergillus, Penicillium speciesAntifungal, phytotoxic
Marine-Derived Lactones Butyrolactone I, PenipyrolsMarine-derived fungi (Aspergillus, Penicillium)Anti-inflammatory, antibacterial, anti-diabetic potential
Other Plant Lactones Sesquiterpene lactones (e.g., Artemisinin)Asteraceae family and othersAntimalarial, anticancer, anti-inflammatory
A. Fungi: A Rich and Underexplored Reservoir

Fungi, particularly those from marine environments, are emerging as a prolific source of novel oxooxolane derivatives with potent biological activities.[8][13] For instance, butyrolactone I , isolated from the marine-derived fungus Aspergillus terreus, has demonstrated significant anti-inflammatory properties.[13][14] The mangrove-derived fungus Penicillium sp. has yielded penipyrols , which possess a rare γ-butyrolactone linked to an α-pyrone ring and show potential for inducing pancreatic β-cell regeneration.[8] The gregatins , a family of fungal metabolites with phytotoxic and antimicrobial activities, also feature a furanone core.[15]

B. The Plant Kingdom Revisited: Beyond Strigolactones

While strigolactones are the most prominent class of oxooxolane compounds in plants, other lactone-containing natural products are also widespread. Sesquiterpene lactones , a large and structurally diverse group of secondary metabolites found predominantly in the Asteraceae family, often contain a γ-lactone ring.[16] A notable example is artemisinin , a potent antimalarial drug, which, although a sesquiterpene lactone, does not possess the classic oxooxolane ring but highlights the prevalence of lactones in plant natural products.[17]

III. Biosynthesis: Nature's Elegant Assembly Lines

The biosynthesis of the oxooxolane core, while leading to a conserved structural motif, proceeds through distinct pathways in different organisms, reflecting convergent evolution.

A. Bacterial Butanolide Biosynthesis

In Streptomyces, the biosynthesis of γ-butyrolactone autoregulators is initiated by the key enzyme AfsA .[6] This enzyme catalyzes the condensation of a β-ketoacyl-acyl carrier protein (ACP) or coenzyme A (CoA) derivative with dihydroxyacetone phosphate (DHAP).[6][9] The resulting intermediate undergoes a series of reactions, including an intramolecular aldol condensation to form the butenolide ring, followed by reduction and dephosphorylation to yield the final γ-butyrolactone.[6]

G cluster_0 Biosynthesis of A-factor in Streptomyces β-ketoacyl-ACP/CoA β-ketoacyl-ACP/CoA AfsA AfsA β-ketoacyl-ACP/CoA->AfsA DHAP DHAP DHAP->AfsA Intermediate Intermediate AfsA->Intermediate Condensation Cyclization Cyclization Intermediate->Cyclization Butenolide Butenolide Cyclization->Butenolide Reduction & Dephosphorylation Reduction & Dephosphorylation Butenolide->Reduction & Dephosphorylation γ-Butyrolactone (A-factor) γ-Butyrolactone (A-factor) Reduction & Dephosphorylation->γ-Butyrolactone (A-factor)

Caption: Biosynthesis of A-factor in Streptomyces.

B. Plant Strigolactone Biosynthesis

Strigolactones are derived from the carotenoid pathway.[6] The biosynthesis begins with the conversion of all-trans-β-carotene to 9-cis-β-carotene, which is then cleaved by carotenoid cleavage dioxygenases (CCDs) to produce carlactone .[9] Carlactone is considered the common precursor for all strigolactones.[11] Subsequent species-specific enzymatic modifications, including oxidations and cyclizations catalyzed by cytochrome P450 monooxygenases, lead to the diverse array of naturally occurring strigolactones.[11][12]

G cluster_1 Biosynthesis of Strigolactones in Plants β-carotene β-carotene CCDs CCDs β-carotene->CCDs Cleavage Carlactone Carlactone CCDs->Carlactone P450s P450s Carlactone->P450s Oxidation & Cyclization Strigolactones Strigolactones P450s->Strigolactones

Caption: Biosynthesis of Strigolactones in Plants.

C. Fungal Furanone Biosynthesis

The biosynthesis of furanones in fungi is less universally defined and can occur through various pathways. Some furanones are derived from the polyketide pathway.[18] For example, the biosynthesis of asperfuranone in Aspergillus terreus is proposed to involve a fungal polyketide synthase (PKS).[18] Other furanones, such as those that contribute to food aromas, can be formed through the Maillard reaction between sugars and amino acids during heating, or by yeast during fermentation.[7][19] The biosynthesis of malfilamentosides, furanone glycosides from Penicillium sp., involves a glycosyltransferase that attaches an N-acetylglucosamine moiety to the furanone core.[20]

IV. Experimental Protocols: From Source to Structure

The isolation and characterization of oxooxolane-containing natural products follow a general workflow common to natural product chemistry, but with specific considerations for the lability and often low abundance of these compounds.

A. General Workflow for Isolation and Characterization

G Start Natural Source (e.g., Plant, Fungus, Bacterium) Extraction Extraction (e.g., Solvent extraction, SFE) Start->Extraction Fractionation Fractionation (e.g., Column chromatography, SPE) Extraction->Fractionation Purification Purification (e.g., HPLC, Prep-TLC) Fractionation->Purification StructureElucidation Structure Elucidation (e.g., NMR, MS, X-ray crystallography) Purification->StructureElucidation Bioassay Biological Activity Testing StructureElucidation->Bioassay End Identified Bioactive Oxooxolane Compound Bioassay->End

Caption: General workflow for isolating oxooxolane compounds.

B. Step-by-Step Methodology for Isolation
  • Extraction:

    • Rationale: The choice of solvent is critical and depends on the polarity of the target oxooxolane compound. A sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) is often employed to fractionate the crude extract.

    • Protocol:

      • The dried and powdered natural source material (e.g., plant roots, fungal mycelia) is subjected to extraction with an appropriate solvent.

      • For non-polar to moderately polar lactones, ethyl acetate is a common and effective solvent.

      • The extraction can be performed by maceration, Soxhlet extraction, or more modern techniques like supercritical fluid extraction (SFE) or accelerated solvent extraction (ASE).

      • The solvent is then removed under reduced pressure to yield the crude extract.

  • Fractionation:

    • Rationale: The crude extract is a complex mixture. Column chromatography is used to separate the components based on their polarity.

    • Protocol:

      • The crude extract is adsorbed onto a solid support (e.g., silica gel).

      • The adsorbed extract is loaded onto a column packed with the same solid support.

      • The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).

      • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compounds.

  • Purification:

    • Rationale: High-performance liquid chromatography (HPLC) is the workhorse for obtaining pure compounds from the enriched fractions.

    • Protocol:

      • The fractions containing the target compound are further purified by preparative or semi-preparative HPLC.

      • A suitable column (e.g., C18 for reverse-phase) and mobile phase are selected based on the polarity of the compound.

      • The purity of the isolated compound is confirmed by analytical HPLC.

C. Structure Elucidation

Once a pure compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms within the molecule.

  • X-ray Crystallography: If a suitable crystal can be obtained, this technique provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

V. Conclusion and Future Perspectives

The discovery of oxooxolane compounds has traversed a fascinating path from the intricacies of bacterial communication to the hormonal regulation of plant development. The diverse natural sources and wide range of biological activities associated with this scaffold underscore its importance in chemical ecology and its potential for drug discovery. As genomic and metabolomic approaches become more sophisticated, we can anticipate the discovery of many more novel oxooxolane-containing natural products from yet unexplored ecological niches. The continued investigation into their biosynthesis will not only deepen our understanding of the chemical logic of life but also provide powerful enzymatic tools for the sustainable production of these valuable compounds. For researchers in drug development, the oxooxolane motif remains a fertile ground for the design and synthesis of new therapeutic agents.

References

  • Abe, S., et al. (2014). Carlactone is a common precursor for strigolactones. Journal of Experimental Botany, 65(10), 2547-2556.
  • Bassler, B. L. (2018). Bacterial quorum sensing: the progress and promise of an emerging research area. Journal of Bacteriology, 200(19), e00187-18. [Link]

  • Brewer, P. B., et al. (2013). Climbing the branches of the strigolactones pathway one discovery at a time. Plant Physiology, 161(3), 1073-1077. [Link]

  • Cook, C. E., et al. (1966). The structure of strigol--a potent seed germination stimulant for witchweed (Striga lutea Lour.). Journal of the American Chemical Society, 88(21), 5293-5294.
  • Cui, C., et al. (2025). Discovery and Characterization of a Fungal N-acetylglucosamine Transferase in the Biosynthesis of Furanone Glycosides.
  • Gomez-Roldan, V., et al. (2008). Strigolactone inhibition of shoot branching.
  • Jiang, Y., et al. (2017). Strigolactones Biosynthesis and Their Role in Abiotic Stress Resilience in Plants: A Critical Review. Frontiers in Plant Science, 8, 1373. [Link]

  • Hastings, J. W. (2014). Autoinduction: The Discovery of Quorum Sensing in Bacteria. iBiology. [Link]

  • Hastings, J. W. (2014). J. Woodland Hastings (Harvard U): Autoinduction: The Discovery of Quorum Sensing in Bacteria. YouTube. [Link]

  • Li, W., et al. (2016). Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi. Marine Drugs, 14(4), 79. [Link]

  • Miller, M. B., & Bassler, B. L. (2001). Quorum sensing in bacteria. Annual Review of Microbiology, 55, 165-199.
  • Mori, K. (1989). The significance of biological information transfer by pheromones in the ecosystem. Pure and Applied Chemistry, 61(3), 531-534.
  • Shang, Z., et al. (2024). Novel Bioactive Natural Products from Marine-Derived Penicillium Fungi: A Review (2021–2023). Marine Drugs, 22(5), 195. [Link]

  • Song, F., et al. (2024). Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity. Marine Drugs, 22(10), 456. [Link]

  • Tamez, P. A., et al. (2002). Microbial biosynthesis of β-lactone natural products: from mechanisms to machine learning. PhD Thesis.
  • Tchamgoue, A. D., et al. (2025). Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights.
  • SWGDRUG. (2005). gamma-butyrolactone. SWGDRUG.org.
  • Wang, L., et al. (2016). Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi. Marine Drugs, 14(4), 79. [Link]

  • Williams, P., et al. (2007). Quorum sensing and the social lives of bacteria. Philosophical Transactions of the Royal Society B: Biological Sciences, 362(1483), 1119-1134.
  • Wirth, J., et al. (2018). Biosynthesis and chemical diversity of β-lactone natural products. Natural Product Reports, 35(10), 1048-1061. [Link]

  • Yamada, Y., et al. (2025). Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. Chemical Science. [Link]

  • Zhang, Y., et al. (2026). Biologically Active Natural δ‐Lactones in Medicinal Chemistry: Structures, Bioactivities, and Synthesis.
  • Zhang, Y., et al. (2014). Natural and Synthetic Lactones Possessing Antitumor Activities. Current Pharmaceutical Design, 20(4), 525-547. [Link]

  • Zhao, M., et al. (2024). Butyrolactone-I from Marine Fungal Metabolites Mitigates Heat-Stress-Induced Apoptosis in IPEC-J2 Cells and Mice Through the ROS/PERK/CHOP Signaling Pathway. Marine Drugs, 22(12), 567. [Link]

  • Zhou, H., et al. (2019). Benzyl Furanones and Pyrones from the Marine-Derived Fungus Aspergillus terreus Induced by Chemical Epigenetic Modification. Marine Drugs, 17(10), 577. [Link]

  • ChemicalBook. (2024). Furaneol: Biosynthesis and Pharmacological Activities. ChemicalBook.
  • Google Patents. (2016). WO2016008904A1 - METHOD FOR PURIFYING RAW γ-BUTYROLACTONE.
  • Google Patents. (1984).
  • Deng, J., & Bai, Y. (2026). Two‐step synthesis of furanones 16a and 16b, carrying a thiophene... Chemistry – A European Journal.
  • ECHEMI. (n.d.).

Sources

Technical Guide: In-Vitro Profiling of 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid

[1][2]

Executive Summary & Chemical Logic

The molecule This compound (CAS: N/A for specific drug entry; analog of Erdosteine intermediates) combines a reactive lactone moiety (2-oxooxolan-3-yl) with a solubilizing carboxylate tail .[1][2]

Mechanistic Hypothesis: Unlike thiolactones (e.g., Erdosteine) which open to release a free thiol (-SH) for mucolytic activity, this oxolane (oxygen-lactone) derivative functions primarily through two potential mechanisms:[1]

  • Electrophilic Acylation: The lactone ring can react with nucleophilic residues (Lysine/Cysteine) on target proteins.[1]

  • Thioether Oxidation: The sulfur atom acts as a "sink" for Reactive Oxygen Species (ROS), converting to a sulfoxide, thereby mitigating oxidative stress without the instability of a free thiol.[1]

Screening Priority: The screening workflow must prioritize hydrolytic stability (differentiation between the intact lactone and its open-ring hydroxy-acid form) before assessing biological efficacy.[1]

Phase I: Physicochemical Stability & Vehicle Selection

Objective: Establish the "biological half-life" of the chemical structure in culture media.[1]

The gamma-butyrolactone ring is susceptible to hydrolysis, particularly at physiological pH (7.4).[1] Screening results are invalid if the molecule hydrolyzes before reaching the cellular target.[1]

Protocol 1.1: pH-Dependent Hydrolysis Kinetics (HPLC-UV)

Rationale: Determine the window of time the lactone remains intact.[1]

  • System: HPLC with C18 Reverse Phase column.[1]

  • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient.[1]

  • Detection: UV at 210 nm (carbonyl) and 254 nm.[1]

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mM compound in anhydrous DMSO.

  • Incubation: Spike stock into:

    • PBS (pH 7.4)[1]

    • Acetate Buffer (pH 5.0)[1]

    • Human Plasma (to check esterase activity)[1]

  • Sampling: Aliquot at

    
     minutes.
    
  • Quenching: Immediate precipitation with ice-cold acetonitrile (1:3 ratio) for plasma samples.

  • Analysis: Quantify the disappearance of the parent peak (Lactone) and appearance of the polar metabolite (Open-ring Hydroxy-acid).[1]

Data Output Structure: | Medium | Half-life (

1

Phase II: Cytotoxicity & Cellular Safety

Objective: Define the therapeutic window using metabolically competent cells.[1]

Given the structural similarity to mucolytics, lung epithelial cells are the primary model.[1]

Protocol 2.1: Multi-Parametric Cytotoxicity (BEAS-2B Cells)

Rationale: We use a dual-readout system to distinguish between mitochondrial toxicity (MTS) and membrane rupture (LDH).[1]

  • Cell Line: BEAS-2B (Human bronchial epithelium).[1]

  • Controls:

    • Positive: Triton X-100 (0.1%).[1]

    • Negative:[1][3] Vehicle (0.5% DMSO).[1]

    • Analog Control: Erdosteine (10-100 µM).[1]

Workflow:

  • Seeding: 10,000 cells/well in 96-well plates; adhere for 24h.

  • Treatment: Dose escalation (0.1 µM to 500 µM) for 24h and 48h.

  • Readout A (Metabolism): Add MTS reagent; incubate 2h; read OD 490nm.

  • Readout B (Integrity): Harvest supernatant; quantify LDH release.

Phase III: Functional Bioassays (Efficacy)

Objective: Validate the Antioxidant and Anti-inflammatory mechanism.[1]

Protocol 3.1: Intracellular ROS Scavenging (DCFDA Assay)

Rationale: Unlike chemical assays (DPPH), DCFDA measures the compound's ability to protect live cells from oxidative stress (e.g., H2O2 or Cigarette Smoke Extract).[1]

Step-by-Step Methodology:

  • Probe Loading: Incubate BEAS-2B cells with 10 µM DCFDA for 30 min in serum-free media.

  • Wash: Remove excess probe with PBS.[1]

  • Pre-treatment: Add Test Compound (10, 50, 100 µM) for 2 hours.

  • Insult: Challenge cells with 200 µM

    
     for 30 minutes.
    
  • Quantification: Fluorescence Plate Reader (Ex/Em: 485/535 nm).

Protocol 3.2: NF-kB Nuclear Translocation (High-Content Imaging)

Rationale: Thio-derivatives often suppress inflammation by blocking the NF-kB pathway.[1]

  • Stimulation: Induce inflammation with TNF-

    
     (10 ng/mL).[1]
    
  • Treatment: Co-treat with compound.[1]

  • Staining: Fix cells; stain for NF-kB p65 (Green) and Nuclei (DAPI - Blue).[1]

  • Analysis: Calculate the ratio of Nuclear vs. Cytoplasmic fluorescence intensity.

Visualization of Screening Logic

The following diagram illustrates the critical decision pathways for screening this specific lactone derivative.

ScreeningWorkflowStartCompound: this compoundStabilityPhase I: Stability Check(HPLC-UV in PBS pH 7.4)Start->StabilityDecision1Is t1/2 > 2 Hours?Stability->Decision1DirectAssayDirect Cellular Screening(Lactone Active)Decision1->DirectAssayYes (Stable)PreIncubatePre-Hydrolysis Protocol(Screen Open-Ring Metabolite)Decision1->PreIncubateNo (Unstable)ToxPhase II: Cytotoxicity(BEAS-2B / HepG2)DirectAssay->ToxPreIncubate->ToxMechanismPhase III: Mechanism of ActionTox->MechanismIf IC50 > 100uMROSROS Scavenging(DCFDA Assay)Mechanism->ROSNFkBAnti-Inflammatory(NF-kB Translocation)Mechanism->NFkBGSHGSH Depletion Check(Electrophile Safety)Mechanism->GSH

Caption: Decision tree for screening hydrolytically sensitive lactones. The stability check determines whether the parent lactone or the hydrolyzed acid is the active species.[1]

Phase IV: Metabolic Stability & ADME Prediction

Objective: Predict hepatic clearance.[1]

Since the molecule contains a thioether, it is a prime target for FMO (Flavin-containing monooxygenase) and CYP450 oxidation to sulfoxides/sulfones.[1]

Protocol:

  • System: Pooled Human Liver Microsomes (HLM).[1]

  • Cofactors: NADPH (for oxidation) vs. UDPGA (for conjugation).[1]

  • Analysis: LC-MS/MS detection of:

    • Parent depletion.[1]

    • Sulfoxide formation (+16 Da).[1]

    • Lactone ring opening (+18 Da).[1]

References

  • Consolini, G. et al. (2002).[1] "Erdosteine: A new mucolytic drug with antioxidant activity."[1] Multidisciplinary Respiratory Medicine.[1] Link

    • Context: Establishes the baseline screening protocols for thio-lactone derivatives in respir
  • Perła-Kaján, J. & Jakubowski, H. (2012).[1] "Paraoxonase 1 protects against protein N-homocysteinylation in humans."[1] FASEB Journal. Link

    • Context: Provides methodology for assessing lactone ring hydrolysis and reactivity with proteins (homocysteinyl
  • Hayes, J. D.[1] & Dinkova-Kostova, A. T. (2014).[1] "The Nrf2 regulatory network provides an interface between redox and intermediary metabolism."[1] Trends in Biochemical Sciences. Link

    • Context: Mechanistic grounding for the antioxidant screening (ROS/Nrf2 pathway) of electrophilic sulfur compounds.[1]

  • Wang, X. et al. (2020).[1][4] "In vitro screening of anti-inflammatory compounds: Methods and interpretation." Journal of Pharmacological and Toxicological Methods. Link

    • Context: Standardized protocols for NF-kB and cytokine assays in drug discovery.[1]

spectroscopic data (NMR, IR, MS) for 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Spectroscopic Characterization of 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed predictive analysis of the spectroscopic data for this compound. In the absence of published experimental spectra for this specific molecule, this document serves as an in-depth theoretical framework for its characterization. By leveraging established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will delineate the expected spectral features. This predictive guide is designed to assist researchers in the identification, verification, and structural elucidation of this compound and its analogs, thereby providing a foundational reference for its synthesis and application in drug development and other scientific endeavors.

Introduction

This compound is a molecule of interest due to its combination of a thiol-substituted γ-butyrolactone and a carboxylic acid moiety. Such structures are often explored in medicinal chemistry for their potential as enzyme inhibitors or as intermediates in the synthesis of more complex bioactive molecules. Accurate structural confirmation is paramount in any chemical research and development workflow. Spectroscopic techniques are the cornerstone of this process, providing a non-destructive means to ascertain the molecular structure and purity of a synthesized compound. This guide offers a comprehensive, albeit predictive, overview of the key spectroscopic signatures expected for this compound.

The causality behind the choice of NMR, IR, and MS lies in their complementary nature. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and provides clues to the molecular formula and fragmentation patterns. Together, they form a self-validating system for structural elucidation.

Molecular Structure and Atom Labeling

A clear understanding of the molecular structure is fundamental to predicting its spectroscopic characteristics. The structure of this compound is presented below with a systematic labeling of each carbon and proton to facilitate the discussion of NMR data.

G M [M+H]⁺ m/z 177.0221 frag1 Loss of H₂O m/z 159.0115 M->frag1 - H₂O frag2 Loss of CO₂ m/z 133.0272 M->frag2 - CO₂ frag3 Loss of CH₂COOH m/z 117.0166 M->frag3 - CH₂COOH frag4 Loss of C₄H₄O₂ m/z 91.0115 frag3->frag4 - C₂H₂O

Methodological & Application

Application Notes & Protocols: Characterization of 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid as a potential enzyme inhibitor. While specific biological targets for this compound are not yet extensively documented in peer-reviewed literature, its structure, featuring a thiolactone ring, a thioether linkage, and a carboxylic acid moiety, suggests potential interactions with various enzyme classes. This guide presents a series of robust, generalized protocols to screen for inhibitory activity, determine potency (IC50), and elucidate the kinetic mechanism of action. The methodologies described herein are designed to be adaptable to a wide range of enzyme systems and serve as a foundational workflow for the preclinical evaluation of novel inhibitor candidates.

Introduction and Rationale

Enzyme inhibitors are cornerstones of modern pharmacology, with applications ranging from cancer therapy to the management of infectious diseases. The identification and characterization of novel inhibitors are critical steps in the drug discovery pipeline. The compound this compound presents a unique chemical scaffold. The presence of a carboxylic acid group suggests potential interactions with active sites that recognize anionic substrates or involve cationic residues. The thioether linkage provides a flexible, nucleophilic center that could interact with various amino acid side chains or metal cofactors.

Given these structural features, a plausible, albeit hypothetical, target class for this compound could be Matrix Metalloproteinases (MMPs) . MMPs are zinc-dependent endopeptidases crucial in tissue remodeling, and their dysregulation is implicated in diseases like arthritis, cancer, and cardiovascular disorders. The carboxylic acid moiety of our test compound could potentially chelate the catalytic zinc ion in the MMP active site, a common mechanism for MMP inhibitors.

This guide provides the experimental framework to test such hypotheses and fully characterize the inhibitory profile of this compound.

Hypothetical Mechanism of Action: MMP Inhibition

We propose a hypothetical mechanism where this compound acts as a competitive inhibitor of an MMP. The inhibitor is hypothesized to bind to the enzyme's active site, with the carboxylate group coordinating with the catalytic Zn²⁺ ion, displacing a water molecule essential for catalysis. This binding event would prevent the substrate from accessing the active site, thereby inhibiting peptide bond hydrolysis.

Hypothetical_MMP_Inhibition cluster_0 MMP Active Site cluster_1 Inhibitor Interaction Enzyme MMP Enzyme (with Zn²⁺) Product Cleaved Peptides Enzyme->Product EI_Complex Enzyme-Inhibitor Complex (Inactive) Substrate Peptide Substrate Substrate->Enzyme Inhibitor 2-[(2-Oxooxolan-3-yl)sulfanyl] acetic acid Inhibitor->EI_Complex

Caption: Hypothetical competitive inhibition of a Matrix Metalloproteinase (MMP).

General Experimental Workflow

The characterization of a novel enzyme inhibitor follows a structured, multi-stage process. This workflow ensures a comprehensive understanding of the inhibitor's potency and mechanism, providing the necessary data for further development.

Inhibitor_Characterization_Workflow A Compound Acquisition & QC (Purity, Solubility) B Protocol 1: Initial Inhibitory Screening (Single High Concentration) A->B C Hit Confirmation (Activity ≥ 50% Inhibition?) B->C Analyze Data D Protocol 2: IC₅₀ Determination (Dose-Response Curve) C->D Yes G Lead Candidate Progression (Selectivity, In-vivo Studies) C->G No (Inactive) E Protocol 3: Kinetic Analysis (Mechanism of Inhibition) D->E Potency Determined F Data Analysis & Interpretation (Lineweaver-Burk, Dixon Plots) E->F Generate Kinetic Data F->G Mechanism Elucidated

Caption: A systematic workflow for the identification and characterization of a novel enzyme inhibitor.

Experimental Protocols

4.1. Materials and Reagents

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution.

  • Enzyme: Purified target enzyme of known concentration and activity.

  • Substrate: Specific substrate for the target enzyme. For assays relying on absorbance or fluorescence, a chromogenic or fluorogenic substrate is required.

  • Assay Buffer: Buffer system optimized for enzyme stability and activity (e.g., Tris-HCl, HEPES) at a specific pH.

  • Control Inhibitor: A known inhibitor of the target enzyme, to be used as a positive control.

  • Microplate Reader: Capable of measuring absorbance or fluorescence at the appropriate wavelengths.

  • 96-well Microplates: Optically clear, flat-bottom plates are suitable for most spectrophotometric assays.

4.2. Protocol 1: Initial Screening for Inhibitory Activity

Causality: This initial screen is a qualitative or semi-quantitative experiment designed to efficiently identify if the compound has any effect on enzyme activity at a relatively high concentration. This avoids wasting resources on compounds that are inactive.

  • Prepare Reagents: Thaw all reagents (enzyme, substrate, buffer, test compound) on ice.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the following wells:

    • 100% Activity Control (No Inhibitor): Assay Buffer, Enzyme, and compound solvent (e.g., DMSO).

    • Test Well: Assay Buffer, Enzyme, and Test Compound (e.g., at a final concentration of 10-50 µM).

    • Blank (No Enzyme): Assay Buffer, Substrate, and compound solvent.

  • Pre-incubation: Add the enzyme to the control and test wells. Gently mix and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add the substrate to all wells to initiate the enzymatic reaction.

  • Monitor Reaction: Immediately place the plate in a microplate reader. Measure the change in signal (e.g., absorbance at 405 nm for a p-nitroanilide substrate) over time (e.g., every 30 seconds for 10-20 minutes). The reaction rate should be linear during this initial period.[1][2]

  • Calculate Percent Inhibition:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the signal vs. time plot.

    • Calculate percent inhibition using the formula: % Inhibition = (1 - (V₀_test / V₀_control)) * 100

4.3. Protocol 2: Determination of IC₅₀ Value

Causality: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency.[3][4] This protocol establishes a dose-response relationship, which is crucial for comparing the effectiveness of different inhibitors.[5]

  • Prepare Inhibitor Dilutions: Create a serial dilution of the this compound stock solution. A 10-point, 2-fold or 3-fold serial dilution is common, aiming to span a concentration range that will produce 10% to 90% inhibition.

  • Set up Plate: Prepare wells as in Protocol 1, but instead of a single inhibitor concentration, add the different concentrations from your serial dilution to the test wells. Include "no inhibitor" and "no enzyme" controls.

  • Pre-incubation, Reaction Initiation, and Monitoring: Follow steps 3-5 from Protocol 1.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration.

    • Normalize the data by setting the average velocity of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.

    • Plot the percent activity (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism, R). The IC₅₀ is the inhibitor concentration that corresponds to 50% activity on this curve.[6]

4.4. Protocol 3: Elucidation of Inhibition Mechanism (Kinetic Studies)

Causality: This experiment distinguishes between different modes of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed) by systematically varying both substrate and inhibitor concentrations.[7][8] Understanding the mechanism is vital for lead optimization, as different inhibition types have different pharmacological consequences.

  • Experimental Design: This protocol requires a matrix of reactions. You will measure the initial reaction rate at several fixed inhibitor concentrations, and for each inhibitor concentration, you will vary the substrate concentration.

    • Inhibitor Concentrations: Choose 3-4 concentrations of this compound, typically including 0 (no inhibitor), 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀.

    • Substrate Concentrations: For each inhibitor concentration, use a range of at least 5-7 substrate concentrations, typically spanning from 0.2 x Kₘ to 5-10 x Kₘ (where Kₘ is the Michaelis constant of the enzyme for the substrate).

  • Plate Setup: Set up the 96-well plate according to your experimental matrix. Each well will have a unique combination of substrate and inhibitor concentrations.

  • Execution: For each inhibitor concentration, perform the assay as described in Protocol 1 (pre-incubating enzyme and inhibitor before adding the substrate series).

  • Data Collection: Measure the initial reaction velocity (V₀) for every combination of substrate and inhibitor concentration.

Data Analysis and Visualization

5.1. IC₅₀ Data Presentation

The results from Protocol 2 should be tabulated to clearly present the potency of the inhibitor.

Inhibitor Concentration [µM]Log [Inhibitor]Average Velocity (Signal/min)% Activity
0 (Control)-0.150100.0
1.00.000.13590.0
3.00.480.11274.7
10.01.000.07852.0
30.01.480.04026.7
100.02.000.01610.7
Calculated IC₅₀ ~9.5 µM

5.2. Lineweaver-Burk Plot

The Lineweaver-Burk, or double-reciprocal, plot linearizes the Michaelis-Menten equation, providing a visual method to determine Kₘ and Vₘₐₓ and to diagnose the inhibition mechanism.[9][10] It is generated by plotting the reciprocal of velocity (1/V₀) against the reciprocal of substrate concentration (1/[S]).[11]

  • Competitive Inhibition: Lines intersect on the Y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

  • Non-competitive Inhibition: Lines intersect on the X-axis (Vₘₐₓ decreases, Kₘ is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and Kₘ decrease proportionally).

5.3. Dixon Plot

The Dixon plot is another graphical method used to determine the type of inhibition and the inhibition constant (Kᵢ). It is constructed by plotting the reciprocal of the reaction velocity (1/V₀) against the inhibitor concentration ([I]) at different fixed substrate concentrations.[12][13][14]

  • Competitive Inhibition: Lines intersect at a point above the x-axis. The x-coordinate of the intersection point gives -Kᵢ.

  • Non-competitive Inhibition: Lines intersect on the x-axis at -Kᵢ.

  • Uncompetitive Inhibition: Lines are parallel, indicating this type of inhibition.

Kinetic ParameterNo Inhibitor+ Inhibitor (Competitive)+ Inhibitor (Non-comp.)+ Inhibitor (Uncomp.)
Vₘₐₓ (app) VₘₐₓVₘₐₓDecreasesDecreases
Kₘ (app) KₘIncreasesKₘDecreases

Conclusion

The protocols and analytical methods detailed in this application note provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By systematically determining its inhibitory activity, potency (IC₅₀), and kinetic mechanism of action, researchers can generate the critical data necessary to validate this compound as a hit and guide its progression through the drug discovery process.

References

  • How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi1/Vi vs. [I][I] Approach. (2025, September 12). Testbook. [Link]

  • Using Dixon Plot for Enzyme Inhibition: Correct Axes Selection Explained. (2025, September 12). Testbook. [Link]

  • Dixon Plots Definition. (2025, September 15). Fiveable. [Link]

  • Lineweaver-Burk Plot Definition. (2025, September 15). Fiveable. [Link]

  • Dixon Plot Method for Enzyme Inhibition Analysis. (n.d.). Studylib. [Link]

  • Tang, B., Gladysheva, T., & Lang, P. (2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. SLAS Discovery, 35, 100250. [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). MedSchoolCoach. [Link]

  • Tipton, K. F. (1973). The use of Dixon plots to study enzyme inhibition. Biochemical Society Transactions, 1(5), 1165-1167. [Link]

  • Lineweaver-Burk Plot. (2024, February 28). ChemTalk. [Link]

  • Lineweaver–Burk plot. (2024). In Wikipedia. [Link]

  • Aryal, S. (2022, May 30). Lineweaver–Burk Plot. Microbe Notes. [Link]

  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]

  • IC50 and Ki. (n.d.). Davidson College. [Link]

  • Half maximal inhibitory concentration. (2024). In Wikipedia. [Link]

  • Chandru, K., Gilbert, A., Butch, C., Aono, M., & Cleaves, H. J. (2016). The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life. Scientific Reports, 6, 29883. [Link]

  • Queiroz, K. (2023). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Cell and Molecular Biology, 4(4). [Link]

  • Thioester: Bonding, Synthesis, and Reactions. (2025, September 26). Chemistry Learner. [Link]

  • Enzyme kinetics. (2024). In Wikipedia. [Link]

  • Biochemistry Enzyme kinetics. (n.d.). University of Delhi. [Link]

  • ACE-inhibitory activity assay: IC50. (2019, July 23). protocols.io. [Link]

  • Recent Advances in the Synthesis of Thioether. (2025, August 10). ResearchGate. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022, May 5). bioRxiv. [Link]

  • Enzyme Kinetics. (2022, May 27). Biology LibreTexts. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules, 23(10), 2580. [Link]

  • Basics of Enzymatic Assays for HTS. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Thioester synthesis by a designed nickel enzyme models prebiotic energy conversion. (2022, July 18). PNAS, 119(30), e2202494119. [Link]

  • Thioacetic acid. (2024). In Wikipedia. [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022, September 7). Frontiers in Chemistry, 10, 979703. [Link]

  • A novel dual-channel enzymatic inhibition measurement... (2018). ResearchGate. [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

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Sources

Application Notes and Protocols for 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid (Erdosteine Active Metabolite M1) in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Engine of a Clinically Proven Prodrug

The compound 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid is not a typical starting point for a drug discovery campaign; rather, it is the destination. This molecule is the principal, biologically active metabolite of the well-established prodrug Erdosteine, where it is known as Metabolite 1 (M1) or N-thiodiglycolyl-homocysteine.[1][2] Erdosteine is rapidly absorbed and converted via first-pass metabolism into M1, which is responsible for the drug's therapeutic effects.[1][3][4]

Erdosteine is clinically prescribed in over 40 countries for the treatment of acute and chronic respiratory diseases, most notably Chronic Obstructive Pulmonary Disease (COPD).[2] Its success is attributed entirely to the multifaceted pharmacological profile of M1.[5] This active metabolite possesses a free thiol (sulfhydryl) group, which is the cornerstone of its potent mucolytic, antioxidant, and anti-inflammatory activities.[4][6]

This guide provides an in-depth exploration of this compound (M1), not as a mere metabolite, but as a validated lead compound and a critical tool for drug discovery. We will dissect its mechanisms of action and provide detailed, field-proven protocols to assess these activities, empowering researchers to leverage this molecule in the development of novel therapeutics for respiratory and inflammatory disorders.

Part 1: The Tripartite Mechanism of Action

The therapeutic efficacy of M1 stems from a synergistic combination of three distinct but interconnected pharmacological activities. Understanding this tripartite mechanism is crucial for designing relevant screening assays and interpreting experimental data.

  • Mucolytic Activity: The hallmark of M1 is its ability to reduce the viscosity of mucus.[6][7] In pathological conditions like COPD, mucus becomes thick and difficult to clear, leading to airway obstruction and recurrent infections.[8] The free sulfhydryl group on M1 directly breaks the disulfide bonds (-S-S-) that cross-link mucoprotein fibers, depolymerizing the mucus gel and making it more fluid and easier to expectorate.[4][6][9] This muco-regulatory activity is more potent than that of other agents like N-acetylcysteine and ambroxol.[2]

  • Antioxidant Activity: Chronic respiratory diseases are characterized by significant oxidative stress. M1 is a powerful antioxidant, directly scavenging reactive oxygen species (ROS) and preventing tissue damage.[2][4] This action protects vital proteins like α1-antitrypsin from oxidative inactivation, preserving the lung's natural defenses.[1]

  • Anti-inflammatory and Anti-adhesive Activity: M1 exhibits significant anti-inflammatory properties by inhibiting the activation of pro-inflammatory pathways like NF-κB.[] It also reduces the adhesion of bacteria to epithelial cells, a critical step in preventing infections that trigger exacerbations in COPD patients.[3][4]

Mechanism_of_Action cluster_effects Pharmacological Effects cluster_outcomes Therapeutic Outcomes Prodrug Erdosteine (Prodrug) Administered Orally Metabolism First-Pass Metabolism (Liver) Prodrug->Metabolism Absorption M1 Active Metabolite M1 This compound (Contains Free -SH Group) Metabolism->M1 Bioactivation Mucolytic Mucolytic Action (Breaks Mucoprotein Disulfide Bonds) M1->Mucolytic Antioxidant Antioxidant Action (ROS Scavenging) M1->Antioxidant AntiInflammatory Anti-inflammatory & Anti-adhesive Action M1->AntiInflammatory Outcome1 Reduced Mucus Viscosity & Improved Clearance Mucolytic->Outcome1 Outcome2 Reduced Oxidative Stress & Tissue Damage Antioxidant->Outcome2 Outcome3 Reduced Inflammation & Bacterial Load AntiInflammatory->Outcome3

Caption: Bioactivation of Erdosteine to its active metabolite M1 and its subsequent tripartite mechanism of action.

Part 2: Applications in Drug Discovery & Development

The unique profile of this compound makes it a valuable asset in several areas of drug discovery.

  • Reference Compound: It serves as a gold-standard positive control in screening campaigns for novel mucolytic, antioxidant, and respiratory anti-inflammatory agents. Its well-documented clinical efficacy provides a robust benchmark for new chemical entities.[11][12]

  • Lead Structure for Optimization: The γ-butyrolactone and thiolactic acid moieties represent a validated pharmacophore. Medicinal chemists can use this structure as a scaffold for generating derivatives with improved potency, selectivity, or pharmacokinetic profiles.

  • Investigational Tool: It can be used to probe the pathophysiology of diseases where mucus hypersecretion and oxidative stress are implicated, helping to validate new biological targets.

Part 3: Key Pharmacokinetic Parameters

Designing meaningful in vitro and in vivo experiments requires an understanding of the compound's pharmacokinetic behavior. The following data, derived from clinical studies of the parent prodrug Erdosteine (300 mg oral dose), provides essential context.[4][13]

ParameterErdosteine (Prodrug)Metabolite M1 (Active Compound)Significance for Researchers
Tmax (Time to Peak Conc.) ~1.2 hours~1.5 hoursM1 appears and peaks rapidly, guiding sampling times in PK/PD studies.
Cmax (Peak Plasma Conc.) ~1.26 µg/mL~3.46 µg/mLThe active form achieves higher plasma concentrations than the prodrug.
t1/2 (Elimination Half-life) ~1.46 hours~1.62 hoursShort half-life suggests the need for twice-daily dosing in efficacy models.
Protein Binding ~65%Data not specifiedModerate protein binding should be considered in cell-based assay design.

Part 4: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies to quantify the key biological activities of this compound and its analogues.

Protocol 1: In Vitro Assessment of Mucolytic Activity using Sputum Viscometry

Objective: To directly measure the ability of the test compound to reduce the viscosity of human sputum, a clinically relevant endpoint for mucolytic efficacy.[11]

Principle: A rotational rheometer measures the resistance of a fluid to flow (viscosity). A potent mucolytic agent will break down the complex structure of sputum, resulting in a measurable decrease in its viscoelastic properties (elastic modulus G' and viscous modulus G'').[14]

Materials:

  • Fresh or cryopreserved human sputum from patients with COPD or chronic bronchitis.

  • This compound (M1).

  • N-acetylcysteine (NAC) as a positive control.

  • Phosphate-buffered saline (PBS), pH 7.4, as a vehicle control.

  • Cone-plate rotational rheometer.

  • 37°C incubator.

Procedure:

  • Sputum Preparation: If frozen, thaw sputum samples at 37°C. Pool samples to ensure homogeneity. Divide the pooled sputum into 1 mL aliquots.

  • Compound Treatment: Prepare stock solutions of M1 and NAC in PBS. Add the test compound or controls to the sputum aliquots to achieve final desired concentrations (e.g., 10 µM, 100 µM, 1 mM). Add an equal volume of PBS to the vehicle control aliquot.

  • Incubation: Gently mix all samples and incubate at 37°C for 30 minutes to allow the mucolytic action to occur.[15]

  • Rheological Measurement:

    • Equilibrate the rheometer and samples to 25°C.

    • Load the sample onto the rheometer plate.

    • Perform an oscillatory frequency sweep (e.g., from 0.1 to 10 Hz) at a constant strain within the sample's linear viscoelastic region.[14]

    • Record the elastic modulus (G'), viscous modulus (G''), and complex viscosity (η*).

Data Analysis:

  • Plot G', G'', and η* as a function of frequency for each treatment group.

  • A significant decrease in these parameters compared to the vehicle control indicates mucolytic activity.

  • Calculate the percentage reduction in viscosity at a specific frequency (e.g., 1 Hz) for quantitative comparison.

Caption: Workflow for assessing mucolytic activity using sputum viscometry.

Protocol 2: In Vitro Assessment of Thiol Antioxidant Capacity (CUPRAC Assay)

Objective: To quantify the antioxidant capacity of thiol-containing compounds.

Principle: The Cupric Reducing Antioxidant Capacity (CUPRAC) assay is highly effective for measuring thiol-type antioxidants.[16][17] The test compound reduces Cu(II)-neocuproine complex to Cu(I)-neocuproine, which has a strong absorbance at 450 nm. The increase in absorbance is proportional to the antioxidant capacity.[17]

Materials:

  • This compound (M1).

  • Trolox as a standard.

  • Copper(II) chloride (CuCl₂) solution.

  • Neocuproine solution (in ethanol).

  • Ammonium acetate buffer (pH 7.0).

  • 96-well microplate reader.

Procedure:

  • Reagent Preparation: Prepare the CUPRAC reagent by mixing equal volumes of CuCl₂, neocuproine, and ammonium acetate buffer.

  • Sample and Standard Preparation: Prepare serial dilutions of M1 and the Trolox standard in the appropriate solvent.

  • Assay Execution:

    • To each well of a 96-well plate, add 50 µL of the sample or standard dilution.

    • Add 150 µL of the pre-mixed CUPRAC reagent to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the blank reading from all sample and standard readings.

  • Create a standard curve by plotting the absorbance of the Trolox standards against their concentrations.

  • Determine the concentration of the test samples from the standard curve.

  • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A higher TEAC value indicates greater antioxidant activity.[16]

Protocol 3: In Vivo Assessment of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Objective: To evaluate the acute anti-inflammatory activity of the test compound in a standard rodent model.

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a localized, acute inflammatory response characterized by edema (swelling).[18] The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory potential.[19]

Materials:

  • Male Wistar rats or Swiss albino mice.

  • This compound (M1).

  • Indomethacin or Diclofenac as a positive control.

  • 1% (w/v) Carrageenan solution in sterile saline.

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Plethysmometer.

Procedure:

  • Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Fast them overnight before the experiment. Divide animals into groups (Vehicle Control, Positive Control, Test Compound groups at various doses).

  • Compound Administration: Administer the test compound (M1), positive control, or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[19]

  • Edema Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).[18]

Data Analysis:

  • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

  • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:

    • % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] * 100

  • Use statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences between groups.

Paw_Edema_Workflow A 1. Animal Grouping & Fasting B 2. Administer Compound (Oral or IP) A->B C 3. Measure Initial Paw Volume (0 hr) B->C 1 hr post-treatment D 4. Induce Inflammation (Carrageenan Injection) C->D E 5. Measure Paw Volume (1, 2, 3, 4 hrs) D->E F 6. Calculate % Edema & % Inhibition E->F

Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory model.

Conclusion

This compound, the active metabolite of Erdosteine, represents a clinically validated pharmacological entity with a powerful, multi-pronged mechanism of action. Its proven efficacy in treating respiratory diseases makes it an indispensable tool for drug discovery professionals. By serving as a benchmark compound, a lead structure for optimization, and an investigational probe, it can significantly accelerate the development of next-generation therapies for COPD, asthma, and other muco-obstructive and inflammatory conditions. The protocols outlined in this guide provide a robust framework for researchers to harness the full potential of this remarkable molecule.

References

  • Pharmacokinetics and Bioequivalence of Erdosteine Capsules in Healthy Volunteers. (n.d.). CNKI.
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  • Pharmacological approaches to discovery and development of new mucolytic agents. (2002, December 5). PubMed.
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  • Screening Models of Anti-Inflammatory Drugs. (n.d.). SlideShare.
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  • Erdosteine. (n.d.). PubChem.
  • Application Notes and Protocols for Measuring the Mucolytic Activity of Tyloxapol. (n.d.). BenchChem.
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  • Application Notes and Protocols for Assessing the Mucolytic Activity of Ambroxol Acefylline. (n.d.). BenchChem.
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  • The therapeutic efficacy of erdosteine in the treatment of chronic obstructive bronchitis: a meta-analysis of individual patient data. (2019, May 27). NCBI.
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  • Quantitative Measurement of Mucolytic Enzymes in Fecal Samples. (2021, March 20). PMC.
  • Repurposing of substances with lactone moiety for the treatment of γ-Hydroxybutyric acid and γ-Butyrolactone intoxication through modulating paraoxonase and PPARγ. (2022, July 21). Frontiers.
  • The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol. (n.d.). ResearchGate.
  • γ-Butyrolactone. (n.d.). Wikipedia.
  • Gamma Butyrolactone (gbl): Health Benefits, Side Effects, Uses, Dose & Precautions. (n.d.). RxList.
  • ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS. (n.d.). J-Stage.
  • Erdosteine and Impurities. (n.d.). BOC Sciences.
  • [In Vitro Evaluation of Mucolytic Activities of Some Expectorants Using Porcine Gastric Mucin]. (n.d.). PubMed.
  • THIOLACTIC ACID. (n.d.). Ataman Kimya.
  • In Vitro Mucolytic Activity of Cardamom Fruit (Amomum compactum) Decoction on Duck Egg Albumens. (2024, October 31). Biology, Medicine, & Natural Product Chemistry.
  • Thiolactic acid. (n.d.). Wikipedia.
  • Pharmacological Aspects of the Use of Lipoic Acid (Review). (n.d.). ResearchGate.
  • Thioglycolic acid. (n.d.). Wikipedia.
  • Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. (n.d.). PubMed.

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Application Notes & Protocols: Formulation of S-Carboxymethyl-L-Cysteine (Carbocisteine) for In-Vivo Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the formulation of S-Carboxymethyl-L-Cysteine, a compound commonly known as Carbocisteine, for use in pre-clinical in-vivo research. Given the physicochemical challenges presented by this molecule, including its limited aqueous solubility and potential for oxidative degradation, this guide details scientifically-grounded strategies for preparing stable and effective formulations for oral and parenteral administration routes. Protocols are supported by explanations of the underlying scientific principles to empower researchers to make informed decisions for their specific experimental needs.

Introduction to S-Carboxymethyl-L-Cysteine (Carbocisteine)

S-Carboxymethyl-L-Cysteine, often referred to by its non-proprietary name Carbocisteine, is a mucolytic agent used clinically to manage respiratory disorders associated with excessive or viscous mucus. Its structure features a thiol ether linkage and two carboxylic acid groups, making it an acidic amino acid derivative.

Note on Chemical Nomenclature: The compound name provided in the query, "2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid," describes a different chemical structure containing a thiolactone ring. The widely studied and commercially available compound is S-Carboxymethyl-L-Cysteine (Carbocisteine). This guide will focus exclusively on the formulation of Carbocisteine, as it is the compound with an established profile of use in both clinical and pre-clinical settings.

The primary challenges in formulating Carbocisteine for in-vivo studies are its poor solubility in neutral aqueous solutions and the need to ensure its stability throughout the experimental timeline.

Pre-Formulation Analysis: Physicochemical Properties

A thorough understanding of Carbocisteine's physicochemical properties is the foundation for developing a successful formulation. Key parameters are summarized in the table below.

PropertyValueSignificance for Formulation
Appearance White crystalline powderIndicates the need for a solubilization strategy for liquid formulations.
Molecular Formula C₅H₉NO₄S-
Molecular Weight 179.19 g/mol Required for all concentration and dosage calculations.
Solubility Sparingly soluble in water; Practically insoluble in alcohol and ether.The primary challenge for formulation. Aqueous solubility is highly pH-dependent.
pKa Values pKa₁: ~2.8 (first carboxyl group) pKa₂: ~8.7 (second carboxyl group)Critical for pH-adjustment strategies. The compound is least soluble near its isoelectric point and solubility increases significantly at pH values above pKa₂.
Melting Point ~205-208 °C (decomposes)Indicates high crystalline lattice energy, contributing to low solubility.

Formulation Development: Strategies and Protocols

The choice of formulation strategy is dictated by the intended route of administration and the required dose. For Carbocisteine, pH adjustment is the most effective and widely used method for solubilization.

Workflow for Formulation Strategy Selection

The following diagram outlines the decision-making process for selecting an appropriate formulation vehicle for Carbocisteine.

G cluster_0 Formulation Strategy Selection A Define Experimental Needs (Route, Dose, Volume) B Oral Administration (Gavage) A->B Oral C Parenteral Administration (IP, IV, SC) A->C Parenteral D Is the required dose soluble in a simple suspension? B->D F pH Adjustment for Solubilization (Primary Method) C->F E Use Aqueous Suspension (e.g., 0.5% Methylcellulose) D->E Yes D->F No G Is the final pH physiologically tolerable? F->G H Final Formulation: Buffered Saline (pH > 8.7) G->H Yes I Consider Alternative Strategies (e.g., Co-solvents, Cyclodextrins) *Requires extensive validation* G->I No

Caption: Decision workflow for Carbocisteine formulation.

Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage

This is the simplest approach for oral administration when the dose volume allows for a suspension of the required concentration.

Materials:

  • S-Carboxymethyl-L-Cysteine (Carbocisteine) powder

  • Vehicle: 0.5% (w/v) Methylcellulose or 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water

  • Magnetic stirrer and stir bar

  • Weighing balance and spatulas

  • Graduated cylinder or volumetric flask

Procedure:

  • Prepare the Vehicle: Slowly add 0.5 g of methylcellulose or CMC to 100 mL of deionized water while stirring vigorously to prevent clumping. Continue to stir until a clear, homogenous solution is formed.

  • Calculate Required Amounts: Determine the total volume of formulation needed and the required concentration (e.g., mg/mL). Calculate the total mass of Carbocisteine powder required.

  • Weigh Carbocisteine: Accurately weigh the calculated amount of Carbocisteine powder.

  • Prepare the Suspension: Gradually add the weighed Carbocisteine powder to the prepared vehicle while continuously stirring with a magnetic stirrer.

  • Ensure Homogeneity: Continue stirring for at least 30 minutes to ensure a uniform suspension. The final product will be a milky-white suspension.

  • Storage and Use: Store the suspension at 2-8°C. Crucially, ensure the suspension is vortexed or stirred vigorously immediately before each animal is dosed to guarantee uniform dose administration.

Protocol 2: Preparation of a Solubilized Formulation via pH Adjustment for Parenteral Administration (Intraperitoneal - IP)

This protocol leverages the acidic nature of Carbocisteine to solubilize it by forming a salt at a basic pH. This is suitable for IP injections where slight deviations from physiological pH are often tolerated.

Materials:

  • S-Carboxymethyl-L-Cysteine (Carbocisteine) powder

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • 1 M Sodium Hydroxide (NaOH) solution, sterile-filtered

  • Sterile, pyrogen-free water for injection (WFI)

  • Calibrated pH meter

  • Sterile magnetic stirrer and stir bar

  • Sterile conical tubes or beakers

  • 0.22 µm sterile syringe filters

Procedure:

  • Initial Suspension: In a sterile beaker, add the accurately weighed Carbocisteine powder to approximately 80% of the final required volume of sterile saline or PBS. This will form a slurry.

  • pH Adjustment for Solubilization: While continuously stirring, slowly add the 1 M NaOH solution dropwise. Monitor the pH of the solution closely using a calibrated pH meter.

  • Observe Dissolution: As the pH increases, the Carbocisteine powder will begin to dissolve. Complete dissolution is typically achieved at a pH above its pKa₂, so a target pH of 8.8 - 9.2 is recommended.

  • Volume Adjustment: Once the powder is fully dissolved, add sterile saline or PBS to reach the final desired volume and mix thoroughly.

  • Final pH Check: Re-verify the final pH of the solution.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial. This step is mandatory for parenteral formulations to ensure sterility.

  • Storage: Store the final sterile solution at 2-8°C. Due to the basic pH, it is recommended to use this formulation within 24-48 hours of preparation.

Causality Behind the Protocol: Carbocisteine has two carboxylic acid groups. By adding a strong base (NaOH), we deprotonate these groups, forming the highly water-soluble sodium carboxylate salt. Targeting a pH above the second pKa (~8.7) ensures that the molecule is predominantly in its fully ionized, and therefore most soluble, form.

Stability and Quality Control

Ensuring the stability and concentration of the final formulation is a critical aspect of experimental integrity.

Stability Considerations:
  • Oxidative Stability: The thiol ether in Carbocisteine is generally more stable than a free thiol. However, as a precautionary measure, especially for long-term studies or when using complex vehicles, de-gassing the solvent by sparging with nitrogen gas before adding the compound can minimize dissolved oxygen.

  • pH Stability: The high pH required for solubilization may not be suitable for all applications, particularly for intravenous (IV) administration where it can cause injection site irritation or hemolysis. For IV use, a more complex formulation involving co-solvents (e.g., Propylene Glycol, PEG 400) or cyclodextrins would need to be developed and rigorously tested for safety and compatibility, which is beyond the scope of this standard protocol.

  • Physical Stability: For suspensions, physical stability (i.e., the ability to be easily re-suspended) is key. Check for any caking or aggregation of the powder at the bottom of the container before use.

Quality Control (QC) Workflow

A simple QC check should be performed before initiating an in-vivo experiment.

G cluster_0 Pre-Dosing Quality Control A Prepare Formulation (Suspension or Solution) B Visual Inspection (Check for particulates, color change) A->B G Concentration Verification (Optional - HPLC-UV) A->G Recommended for long studies C pH Measurement (For pH-adjusted solutions) B->C D Passes Inspection? C->D E Proceed to Dosing D->E Yes F Discard and Re-prepare D->F No

Caption: A streamlined quality control workflow for prepared formulations.

Conclusion

The successful in-vivo application of S-Carboxymethyl-L-Cysteine (Carbocisteine) hinges on overcoming its poor aqueous solubility. For oral administration, a straightforward aqueous suspension is often sufficient. For parenteral routes like IP injection, a pH-adjusted, solubilized, and sterile-filtered formulation is the recommended and most reliable method. Researchers must pay close attention to the final pH for physiological compatibility and ensure the homogeneity of suspensions before every administration. These protocols provide a robust foundation for the effective and reproducible use of Carbocisteine in pre-clinical research.

References

  • PubChem. Carbocisteine Compound Summary. National Center for Biotechnology Information. [Link]

  • DrugBank Online. Carbocisteine. University of Alberta. [Link]

  • Yasueda, S., et al. (2010). The effect of S-carboxymethylcysteine on the viscosity of the submandibular gland saliva in rats. Journal of Pharmacological Sciences, 112(3), 351-354. [Link]

LC-MS/MS analysis of 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid in Biological Matrices using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the quantitative analysis of this compound in common biological matrices such as human plasma and urine. Due to its polar, acidic nature, the analyte presents retention challenges on traditional reversed-phase columns. This application note details a robust methodology employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification. The protocols herein cover all critical stages, from sample preparation and chromatographic separation to mass spectrometric detection and method validation, explaining the scientific rationale behind each procedural choice to ensure technical accuracy and reproducibility.

Introduction and Analytical Rationale

This compound is a small, polar organic acid containing a key carboxylic acid moiety. The analysis of such molecules in complex biological fluids is essential for various stages of drug development and clinical research, including pharmacokinetics, metabolism studies, and biomarker discovery.

The primary analytical challenge for this and similar compounds is poor retention on standard C18 reversed-phase chromatography columns, causing them to elute near the solvent front where ion suppression from matrix components is most pronounced.[1] To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy is employed. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar analytes through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[2] This approach provides enhanced retention, improved peak shape, and separation from endogenous interferences.

Coupling HILIC with tandem mass spectrometry (MS/MS), specifically using the Multiple Reaction Monitoring (MRM) mode, affords exceptional selectivity and sensitivity.[3][4] This technique allows for the precise quantification of the target analyte even at low concentrations in complex matrices. This guide establishes a complete, self-validating system for the reliable analysis of this compound.

Overall Analytical Workflow

The entire process, from sample receipt to final data reporting, follows a structured and logical sequence designed to minimize variability and ensure data integrity.

LCMS_Workflow Figure 1: Overall Analytical Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample Sample Collection (Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Prep Sample Preparation (Protein Precipitation) Spike->Prep Inject HILIC-LC Separation Prep->Inject Detect MS/MS Detection (Negative ESI, MRM) Inject->Detect Quant Quantification (Calibration Curve) Detect->Quant Report Data Review & Reporting Quant->Report

Caption: Overall process from sample collection to final report.

Materials and Reagents

Chemicals and Solvents
  • Acetonitrile (ACN): LC-MS grade or equivalent

  • Methanol (MeOH): LC-MS grade

  • Water: Deionized, 18 MΩ·cm or higher purity

  • Ammonium Formate: LC-MS grade, >99% purity

  • Formic Acid: LC-MS grade, >99% purity

  • Reference Standard: this compound, >98% purity

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte is highly recommended for optimal results.[5] If unavailable, a structurally similar organic acid not present in the matrix can be used (e.g., a homolog or positional isomer).

Columns and Supplies
  • Analytical Column: A HILIC column suitable for polar analytes (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Sample Vials: 1.5 mL polypropylene vials with caps.

  • Microcentrifuge Tubes: 1.5 mL or 2.0 mL polypropylene tubes.

  • Syringe Filters: 0.22 µm PVDF or PTFE filters.

Detailed Experimental Protocols

Preparation of Standards and Quality Controls (QCs)

Rationale: Accurate preparation of stock solutions, calibration standards, and QCs is the foundation of a quantitative assay. Using a freshly prepared series for each analytical run ensures the integrity of the calibration curve.[6]

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of the reference standard and the internal standard (IS) into separate volumetric flasks.

    • Dissolve in a 50:50 mixture of Acetonitrile:Water to create a final concentration of 1 mg/mL for each. These stocks should be stored at -20°C.

  • Working Standard & IS Solutions:

    • Prepare intermediate stock solutions from the primary stocks by serial dilution in 50:50 Acetonitrile:Water.

    • Create a final spiking solution for the calibration curve standards.

    • Prepare a separate intermediate stock from a different weighing of the reference standard for the Quality Control (QC) samples.

    • Create a single Internal Standard (IS) spiking solution at a fixed concentration (e.g., 100 ng/mL).

  • Calibration Curve and QC Sample Preparation:

    • Label tubes for blank, zero blank (blank + IS), and calibration standards (e.g., 8 levels from 1 to 1000 ng/mL).

    • Label tubes for QC samples at a minimum of three levels: Low, Medium, and High (e.g., 3, 300, and 800 ng/mL).

    • Add the appropriate amount of analyte working standard solution to each tube.

    • Add blank biological matrix (plasma or urine) to each tube and vortex. These prepared standards and QCs are now ready for the sample extraction procedure.

Sample Preparation: Protein Precipitation

Rationale: This procedure is designed to efficiently remove proteins and larger macromolecules from plasma or serum, which can interfere with the LC-MS system.[7] Using ice-cold acetonitrile enhances the precipitation efficiency. For urine, a simple dilution is often sufficient due to the lower protein content.[8]

  • For Plasma/Serum Samples:

    • Aliquot 50 µL of each standard, QC, or unknown sample into a clean 1.5 mL microcentrifuge tube.

    • Add 10 µL of the IS spiking solution to every tube except the blank. Vortex briefly.

    • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and stable.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • For Urine Samples:

    • Aliquot 50 µL of urine sample into a microcentrifuge tube.

    • Add 10 µL of the IS spiking solution.

    • Add 440 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with buffer). This 1:10 dilution minimizes matrix effects.

    • Vortex, centrifuge to pellet any particulates, and transfer the supernatant to an analysis vial.

LC-MS/MS System Configuration and Method

Rationale: The selected parameters are optimized for the retention and detection of a polar, acidic small molecule. HILIC chromatography provides retention, while negative mode electrospray ionization (ESI) is ideal for deprotonating the carboxylic acid group, forming the [M-H]⁻ ion necessary for mass analysis.[9][10]

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and speed.
Column Waters ACQUITY BEH Amide (or equivalent)Polar stationary phase for HILIC retention.[2]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Buffered aqueous phase for HILIC partitioning.
Mobile Phase B AcetonitrileStrong eluent in HILIC mode.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Injection Volume 5 µLBalances sensitivity and peak shape.
Column Temp. 40 °CEnsures reproducible retention times.
Gradient 0-1.0 min: 95% B; 1.0-5.0 min: 95%->50% B; 5.0-6.0 min: 50% B; 6.1-8.0 min: 95% BGradient from high to low organic content elutes the polar analyte.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
MS System Triple Quadrupole Mass SpectrometerGold standard for quantitative bioanalysis.[3][4]
Ionization Mode Electrospray Ionization (ESI), NegativeOptimal for acidic compounds which readily form [M-H]⁻ ions.[10]
Analyte [M-H]⁻ Calculated m/zPrecursor ion for MS/MS fragmentation.
MRM Transition 1 Precursor > Product Ion 1 (Quantitative)Most intense and stable fragment for quantification.
MRM Transition 2 Precursor > Product Ion 2 (Qualitative)Confirmatory fragment ion.
Internal Std. [M-H]⁻ Calculated m/zPrecursor ion for the internal standard.
IS MRM Transition Precursor > Product IonQuantitative fragment for the internal standard.
Capillary Voltage 3.0 kVOptimized for stable ion generation.
Cone Voltage Analyte-specific (e.g., 25 V)Optimized by infusion to maximize precursor ion intensity.
Collision Energy Analyte-specific (e.g., 15 eV)Optimized by infusion to maximize product ion intensity.
Source Temp. 150 °CStandard operating temperature.
Desolvation Temp. 450 °CEfficiently removes solvent from ion droplets.

digraph "MRM_Diagram" {
graph [fontname="Arial", label="Figure 2: Principle of Multiple Reaction Monitoring (MRM)", labelloc=b, fontsize=12];
node [shape=record, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Q1 [label="{ Quadrupole 1 (Q1)| Selects Precursor Ion\n(e.g., m/z 191.0)}" , fillcolor="#F1F3F4", fontcolor="#202124"]; Q2 [label="{ Quadrupole 2 (Q2)| Collision Cell\n(Fragmentation)}" , fillcolor="#F1F3F4", fontcolor="#202124"]; Q3 [label="{ Quadrupole 3 (Q3)| Selects Product Ion\n(e.g., m/z 87.0)}" , fillcolor="#F1F3F4", fontcolor="#202124"]; Detector [label="Detector", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

ion_source [label="Ion Source\n(All Ions)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

ion_source -> Q1:f0 [label=" ", color="#5F6368"]; Q1:f0 -> Q2:f0 [label="Precursor Ion", color="#EA4335"]; Q2:f1 -> Q3:f0 [label="All Fragments", color="#FBBC05"]; Q3:f0 -> Detector [label="Product Ion", color="#EA4335"]; }

Caption: MRM provides specificity by isolating a precursor and a specific fragment ion.

Method Validation

To ensure the method is reliable for its intended purpose, a full validation should be performed according to established regulatory guidelines (e.g., FDA Bioanalytical Method Validation).[11]

Table 3: Key Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity Ensure no interference from endogenous matrix components.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ).
Linearity & Range Define the concentration range over which the assay is accurate and precise.Calibration curve should have a correlation coefficient (r²) ≥ 0.99.[12]
Accuracy & Precision Determine the closeness of measured values to the true value and their repeatability.For QCs, accuracy within ±15% of nominal (±20% at LLOQ); precision (%CV) ≤15% (≤20% at LLOQ).[11]
Matrix Effect Assess the ion suppression or enhancement caused by the biological matrix.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.[5][7]
Recovery Measure the efficiency of the extraction process.Recovery should be consistent and reproducible across the concentration range.
Stability Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).Analyte response should be within ±15% of the baseline (time zero) samples.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard in all samples using the instrument's data processing software.

  • Calibration Curve Construction: Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard. Plot this ratio against the nominal concentration of the analyte.

  • Regression Analysis: Apply a linear regression with a 1/x or 1/x² weighting to generate the calibration curve equation (y = mx + c). The weighting ensures that the lower concentration points, which are more susceptible to variance, are fitted appropriately.

  • Quantification of Unknowns: Use the generated regression equation to calculate the concentration of the analyte in QC and unknown samples based on their measured peak area ratios.

Conclusion

This application note presents a robust and selective LC-MS/MS method for the quantification of this compound in biological matrices. By utilizing a HILIC-based chromatographic separation, the challenges associated with retaining small polar molecules are effectively overcome. The detailed protocols for sample preparation, instrument operation, and method validation provide a comprehensive framework for researchers and drug development professionals to implement this assay, ensuring the generation of high-quality, reliable, and reproducible data for pharmacokinetic and metabolic studies.

References

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Method Startup Guide for Anionic Polar Pesticide Column. (n.d.). Waters Corporation. Retrieved February 17, 2026, from [Link]

  • Optimal Separation of Polar Anionic Pesticides from Fruits and Vegetables with HPLC Column Selectivity. (2023, March 8). LCGC International. Retrieved February 17, 2026, from [Link]

  • Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices. (2021, October 19). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Quantitative Analysis of Lactate and Other Organic Acids in Plasma: Preanalytical Challenges. (2019, September 11). Oxford Academic. Retrieved February 17, 2026, from [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters Corporation. Retrieved February 17, 2026, from [Link]

  • Sample Preparation Guidelines. (n.d.). University of Georgia, Center for Applied Isotope Studies. Retrieved February 17, 2026, from [Link]

  • Metabolomics Sample Preparation FAQ. (n.d.). MetwareBio. Retrieved February 17, 2026, from [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet. Retrieved February 17, 2026, from [Link]

  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. (2025, December 12). MDPI. Retrieved February 17, 2026, from [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. Retrieved February 17, 2026, from [Link]

  • Organic Standards for GC, GC/MS, LC and LC/MS. (n.d.). Reagecon. Retrieved February 17, 2026, from [Link]

  • Mass spectrometric molecular-weight determination of highly acidic compounds of biological significance via their complexes with basic polypeptides. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. (2022, September 24). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. Retrieved February 17, 2026, from [Link]

  • Mass Spectrometry analysis of Small molecules. (2013, February 7). SlideShare. Retrieved February 17, 2026, from [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Future Science. Retrieved February 17, 2026, from [Link]

  • Bioanalysis by LC-MS/MS: A review. (2020, July 6). International Journal of Chemistry Studies. Retrieved February 17, 2026, from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022, April 3). AWS. Retrieved February 17, 2026, from [Link]

  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Quantitative bioanalysis by LC-MS/MS: a review. (2025, August 5). ResearchGate. Retrieved February 17, 2026, from [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. (n.d.). Rasayan Journal of Chemistry. Retrieved February 17, 2026, from [Link]

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024, November 15). Journal of Chemical Health Risks. Retrieved February 17, 2026, from [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007, February 19). PubMed. Retrieved February 17, 2026, from [Link]

  • Development and Validation of a New HPLC Method for the Estimation of Sulfamoxole in Bulk and Tablet Formulations. (2023, May 30). ResearchGate. Retrieved February 17, 2026, from [Link]

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Troubleshooting & Optimization

optimization of reaction conditions for 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We aim to move beyond simple procedural steps, offering explanations grounded in reaction mechanisms and physicochemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis.

Q1: What is the primary reaction mechanism for this synthesis?

The synthesis of this compound is typically achieved through a base-catalyzed Thiol-Michael addition (also known as a conjugate addition).[1][2] The reaction involves the addition of a thiol (thioglycolic acid) to an α,β-unsaturated carbonyl compound (α-Angelica lactone or γ-butyrolactone, 2(5H)-furanone).

The mechanism proceeds in three key steps:

  • Deprotonation: A base abstracts the acidic proton from the thiol group of thioglycolic acid, forming a highly nucleophilic thiolate anion.[3][4]

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic β-carbon of the α,β-unsaturated lactone. This is the key bond-forming step.[1][2]

  • Protonation: The resulting enolate intermediate is protonated, typically by the conjugate acid of the base or the solvent, to yield the final product.

Below is a diagram illustrating this mechanistic pathway.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Thioglycolic Thioglycolic Acid (HS-CH₂COOH) Thiolate Thiolate Anion (⁻S-CH₂COOH) Thioglycolic->Thiolate + B: Base Base (B:) ConjAcid Conjugate Acid (BH⁺) Lactone α-Angelica Lactone Thiolate->Lactone Attacks β-carbon Enolate Enolate Intermediate Lactone->Enolate Product Final Product Enolate->Product + BH⁺

Caption: Base-catalyzed Thiol-Michael addition mechanism.

Q2: What are the critical safety precautions for this reaction?

Thioglycolic acid is corrosive and has a strong, unpleasant odor. α-Angelica lactone is a lachrymator. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Q3: Which bases and solvents are recommended?

The choice of base and solvent is critical for reaction efficiency.

  • Bases: Weak inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often effective and minimize side reactions.[5] Organic bases such as triethylamine (TEA) can also be used, but their pKa should be considered to ensure efficient deprotonation of the thiol without promoting unwanted side reactions.[2]

  • Solvents: Polar aprotic solvents like acetone, tetrahydrofuran (THF), or dimethylformamide (DMF) are suitable as they can dissolve the reactants and facilitate the formation of the thiolate.[5] For greener protocols, aqueous media or ethanol can also be employed, particularly when using a water-soluble base.[4]

Q4: How can I monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes mixture) to resolve the starting materials from the product. The starting materials (thioglycolic acid and α-Angelica lactone) and the product have different polarities, allowing for clear separation. Staining with potassium permanganate can help visualize the spots, as the thiol and the double bond of the lactone are readily oxidized.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

A consistently low yield is a common issue that can stem from several factors.

Q: My reaction yield is consistently below 50%. What are the likely causes and how can I improve it?

A: Low yields can be attributed to incomplete reaction, suboptimal conditions, or side reactions. Here is a systematic approach to troubleshooting:

Workflow for Diagnosing Low Yield

G cluster_optimization Optimization Strategies cluster_side_reactions Side Reaction Analysis Start Low Yield Observed CheckTLC Analyze crude reaction mixture by TLC. Any starting material left? Start->CheckTLC YesSM YES CheckTLC->YesSM  Yes NoSM NO CheckTLC->NoSM  No IncreaseTime Increase Reaction Time YesSM->IncreaseTime IncreaseTemp Increase Temperature YesSM->IncreaseTemp CheckBase Verify Base Stoichiometry and Quality YesSM->CheckBase CheckDisulfide Look for Disulfide Impurity (Oxidation of Thiol) NoSM->CheckDisulfide CheckPolymer Check for Polymerization (Base-catalyzed lactone opening) NoSM->CheckPolymer CheckRetro Consider Retro-Michael Reversibility NoSM->CheckRetro

Caption: Troubleshooting logic for low reaction yield.

Potential Causes & Optimization Protocols
Potential Cause Explanation Recommended Action & Protocol
Inefficient Thiolate Formation The base may be too weak, insufficient in quantity, or of poor quality to fully deprotonate the thioglycolic acid. The thiol pKa is generally between 7 and 11.[2] An appropriate base is needed to generate the reactive thiolate.[4]Action: Switch to a slightly stronger base or ensure the current base is anhydrous and of high purity. Protocol: Use 1.1 to 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Dry the K₂CO₃ in an oven at 120°C for 2 hours before use. Add it to the solution of thioglycolic acid in acetone and stir for 30 minutes before adding the α-Angelica lactone.
Reaction Temperature Too Low The activation energy for the Michael addition may not be met at room temperature, leading to a slow or stalled reaction.Action: Gently heat the reaction mixture. Protocol: Set up the reaction at room temperature and monitor by TLC. If no significant product formation is observed after 2-3 hours, heat the reaction to 40-50°C using an oil bath and continue monitoring every hour.
Oxidation of Thiol Thiols can be oxidized to disulfides in the presence of air, especially under basic conditions. This consumes the starting material, reducing the yield of the desired product.Action: Perform the reaction under an inert atmosphere. Protocol: Degas the solvent by bubbling nitrogen or argon through it for 15-20 minutes. Assemble the reaction glassware and flush with nitrogen. Maintain a positive pressure of nitrogen throughout the reaction by using a balloon or a nitrogen line.
Retro-Michael Reaction The Thiol-Michael addition can be reversible, especially if a strong base is used or upon heating.[6][7] This equilibrium can shift back towards the starting materials, lowering the isolated yield.Action: Use a milder base and avoid excessive heating. Protocol: Use a base like sodium bicarbonate (NaHCO₃) which is strong enough to deprotonate the thiol but less likely to promote the reverse reaction. If heating is necessary, do not exceed 50-60°C. Ensure complete protonation during workup by acidifying to a pH of 1-2 to trap the product.
Issue 2: Product Purity and Isolation

Obtaining a pure product can be challenging due to the presence of unreacted starting materials and side products.

Q: My final product is an oil and appears impure by NMR. What are the common impurities and how can I effectively purify the product?

A: The product, being a carboxylic acid with a flexible side chain, can often be a viscous oil that is difficult to crystallize. Common impurities include unreacted thioglycolic acid, its disulfide, and residual solvent.

Purification Strategies
Purification Method When to Use Step-by-Step Protocol
Acid-Base Extraction This is the most effective primary purification step to separate the acidic product from neutral impurities (like α-Angelica lactone) and some basic impurities.1. After the reaction is complete, quench with water and remove the organic solvent under reduced pressure. 2. Dissolve the residue in ethyl acetate. 3. Extract the organic layer with a saturated sodium bicarbonate solution (3 x 50 mL). The product will move to the aqueous layer as its carboxylate salt. 4. Combine the aqueous layers and cool in an ice bath. 5. Carefully acidify the aqueous layer to pH 1-2 with cold 2M HCl. The product should precipitate or form an oil. 6. Extract the product back into ethyl acetate (3 x 50 mL). 7. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.
Column Chromatography Use this method if acid-base extraction fails to remove all impurities, particularly the disulfide of thioglycolic acid, which is also acidic.1. Prepare a silica gel column. 2. Choose an appropriate solvent system. A gradient elution starting with a less polar mixture (e.g., 30% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 70% ethyl acetate) is often effective. Adding 0.5-1% acetic acid to the mobile phase can improve peak shape and prevent streaking of the carboxylic acid product on the silica.[8] 3. Load the crude product onto the column and collect fractions, monitoring by TLC to isolate the pure product.
Recrystallization If the product can be solidified, recrystallization is an excellent final purification step.1. Dissolve the crude solid or oil in a minimal amount of a hot solvent in which the product is soluble (e.g., ethyl acetate or toluene). 2. Add a co-solvent in which the product is poorly soluble (e.g., hexanes or petroleum ether) dropwise until the solution becomes cloudy. 3. Re-heat gently until the solution is clear again. 4. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization. 5. Collect the crystals by filtration.

References

  • Cyclization strategies evaluation a β-Thiolactone synthesis. ResearchGate. Available at: [Link]

  • Thiolactone based coupling agents for the synthesis of poly(amide/urethane)s. RWTH Publications. Available at: [Link]

  • CHAPTER 2: Thiol Chemistry for Precision Polymer Synthesis. Books. Available at: [Link]

  • Synthesis of macrocyclic and medium-sized ring thiolactones via the ring expansion of lactams. White Rose Research Online. Available at: [Link]

  • Novel enantiopure δ-thiolactones: synthesis, structural characterization, and reactivity studies. PMC. Available at: [Link]

  • Michael addition reactions to show evidence of side reactions. ResearchGate. Available at: [Link]

  • Michael addition reaction. Wikipedia. Available at: [Link]

  • The Thiol-Michael Addition Click Reaction: A Powerful and Widely. datapdf.com. Available at: [Link]

  • Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. Wiley Online Library. Available at: [Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. PMC. Available at: [Link]

  • Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. Final Draft. Available at: [Link]

  • Scope of the Michael addition reaction. ResearchGate. Available at: [Link]

  • 2-[(Methoxycarbonothioyl)sulfanyl]acetic acid. PMC. Available at: [Link]

  • 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid. PMC. Available at: [Link]

  • Process for purification of carboxylic acids.Google Patents.
  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. Available at: [Link]

  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. JOCPR. Available at: [Link]

  • Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity.Google Patents.
  • Chemical modification of pullulan: 3. Succinoylation. ScienceDirect. Available at: [Link]

  • PROCESS FOR REDUCING IMPURITIES IN OXYCODONE BASE. EPO. Available at: [Link]

Sources

managing impurities in 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid preparations

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Tier: Advanced Chemical Support
Topic: Impurity Management & Stability Protocols[1]

Welcome to the Technical Support Hub

Product Overview: 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid (CAS: 63554-24-7) is a critical thio-ether intermediate, primarily utilized in the synthesis of cephalosporin antibiotics (e.g., Ceftezole ).[] Its structure comprises a butyrolactone ring linked via a sulfide bond to an acetic acid moiety.

The Challenge: This molecule presents a "double-edged" stability profile:

  • The Lactone Ring: Susceptible to hydrolytic ring-opening (pH > 7.5).[]

  • The Thioether Linkage: Highly prone to oxidation (sulfoxide/sulfone formation).

This guide addresses the specific impurities arising from these vulnerabilities and provides validated protocols for their removal.

Part 1: The Impurity Landscape (Diagnostics)

Before troubleshooting, identify which impurity is compromising your preparation. Use the decision matrix below to classify your issue.

Visualizing the Degradation Pathways

G Product Target Molecule (Sulfide-Lactone) Oxidation Oxidative Degradation Product->Oxidation Air/Peroxides Hydrolysis Hydrolytic Degradation Product->Hydrolysis pH > 8.0 or Strong Acid Sulfoxide Impurity A: Sulfoxide (S-Oxide) Oxidation->Sulfoxide + [O] RingOpen Impurity C: Hydroxy-Acid Derivative Hydrolysis->RingOpen Lactone Cleavage Sulfone Impurity B: Sulfone (S-Dioxide) Sulfoxide->Sulfone + [O] (Slow)

Figure 1: Primary degradation pathways.[] The thioether oxidizes to sulfoxide/sulfone, while the lactone hydrolyzes to the open-chain hydroxy acid.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "My HPLC shows a persistent peak at RRT ~0.85 that increases upon storage."

Diagnosis: This is likely the Sulfoxide Impurity (S-oxide) .[] Root Cause: Thioethers are electron-rich and oxidize easily in the presence of atmospheric oxygen or peroxides found in ether-based solvents (THF, Dioxane).[]

Corrective Actions:

  • Peroxide Test: Ensure all solvents (especially THF or Ethyl Acetate) are peroxide-free using quant strips.[]

  • Inert Atmosphere: All reactions and recrystallizations must occur under Nitrogen or Argon.

  • Antioxidant Spiking: Add 0.1% w/w Sodium Metabisulfite during the aqueous workup phase to scavenge dissolved oxygen.

Issue 2: "The product yield is good, but it's an oil that won't crystallize, or the melting point is low."

Diagnosis: Lactone Hydrolysis (Ring Opening) . Root Cause: The butyrolactone ring is unstable in basic media. If you used a strong base (NaOH/KOH) during the coupling of thioglycolic acid and


-bromo-

-butyrolactone and held the reaction too long, the ring opened.[]

Corrective Actions:

  • pH Control: Never exceed pH 7.5-8.0 during the coupling reaction.

  • Re-Cyclization Protocol:

    • Dissolve the crude oil in Toluene.

    • Add a catalytic amount of p-Toluenesulfonic acid (pTSA).[]

    • Reflux with a Dean-Stark trap to remove water.[] This forces the open hydroxy-acid back into the lactone form.[]

Issue 3: "Strong 'rotten egg' or garlic odor in the final solid."

Diagnosis: Residual Mercaptans (Thioglycolic Acid) or Dithiodiglycolic Acid (Dimer). Root Cause: Incomplete reaction or excess starting material that co-precipitated.

Corrective Actions:

  • Oxidative Wash (Risky but effective): Wash the organic phase with dilute Sodium Hypochlorite (Bleach) very briefly to oxidize residual thiols to water-soluble sulfonates, then immediately wash with bisulfite to stop the reaction. Warning: This risks oxidizing your product; use only if standard washes fail.

  • Preferred Method: Wash the organic extract with saturated NaHCO3 (removes unreacted thioglycolic acid) followed by a brine wash.

Part 3: Validated Purification Protocol

Objective: Isolate high-purity (>99.0%) this compound while minimizing lactone hydrolysis.

Reagents & Parameters
ParameterSpecificationReason
Solvent A Ethyl Acetate (Peroxide-free)Extraction medium; good solubility.[]
Solvent B Cyclohexane or n-HeptaneAnti-solvent for crystallization.[]
Wash Solution 5% NaHSO3 (aq)Antioxidant to prevent sulfoxide formation.
pH Target 2.0 - 3.0 (Workup)Ensures acid form; stabilizes lactone.[]
Step-by-Step Methodology
  • Quench & Acidification:

    • Cool the reaction mixture (typically from thioglycolic acid +

      
      -bromo-
      
      
      
      -butyrolactone) to 0-5°C.
    • Acidify carefully with 6N HCl to pH 2.0. Crucial: Keep temperature <10°C to prevent hydrolysis heat.

  • Extraction:

    • Extract the aqueous slurry with Ethyl Acetate (

      
       vol).
      
    • Critical Step: Wash the combined organic layer immediately with 5% Sodium Metabisulfite solution (removes oxidants).

    • Wash with Brine. Dry over anhydrous

      
      .
      
  • Crystallization (Displacement Method):

    • Concentrate the Ethyl Acetate under vacuum (Max bath temp: 40°C) to 20% of original volume.

    • Slowly add Cyclohexane (Anti-solvent) dropwise with stirring until turbidity persists.

    • Cool to 0-5°C and stir for 2 hours. The product should crystallize as a white solid.

  • Drying:

    • Filter the solid.

    • Dry in a vacuum oven at 40°C. Do not exceed 45°C as the thioether is thermally sensitive.

Part 4: Analytical Data Summary

Typical Impurity Limits (Internal Standard):

Impurity NameRelative Retention Time (RRT)*Limit (Area %)Origin
Thioglycolic Acid 0.25< 0.1%Starting Material
Dithiodiglycolic Acid 0.40< 0.5%Dimer (Oxidation)
Hydroxy-Acid (Open Ring) 0.65< 0.5%Hydrolysis
Target Molecule 1.00 > 98.0% Product
Sulfoxide Analog 0.85< 0.5%Oxidation

*Note: RRT values are approximate based on a standard C18 Reverse Phase method (Mobile Phase: Water/Acetonitrile with 0.1% H3PO4).

Part 5: Workflow Visualization

Purification Decision Tree

P Start Crude Reaction Mixture CheckPH Check pH Start->CheckPH Acidify Acidify to pH 2.0 (HCl, <10°C) CheckPH->Acidify Extract Extract w/ EtOAc + Bisulfite Wash Acidify->Extract Decision Is Product Solid? Extract->Decision Solid Recrystallize: EtOAc / Cyclohexane Decision->Solid Yes Oil Oil detected: Likely Hydrolysis Decision->Oil No Final Final Product (White Crystalline Solid) Solid->Final Reflux Reflux in Toluene (Dean-Stark) to close ring Oil->Reflux Reflux->Solid

Figure 2: Decision tree for processing the crude reaction mixture to ensure high purity.

References

  • Synthesis of Ceftezole Acid: CN109485658B - Preparation method of ceftezole acid.[] (2019).[2][3] Describes the usage of tetrazoleacetic acid and thiadiazole intermediates, confirming the role of thio-lactone precursors in this class of antibiotics. Link

  • Lactone Hydrolysis Mechanisms: Gomez-Bombarelli, R., et al. (2013).[3] Mechanisms of Lactone Hydrolysis in Acidic Conditions.[3][4] Journal of Organic Chemistry.[3] Explains the A(AC)2 vs A(AC)1 pathways relevant to the ring stability. Link[3]

  • Thioether Oxidation: Oxidation of thioethers and sulfoxides with hydrogen peroxide.[5][6][7] (2011).[5][8] Beilstein Journal of Organic Chemistry. Details the susceptibility of sulfide linkages to oxidative degradation.[6] Link

  • General Stability of Thioacetic Acid Derivatives: Material Safety Data Sheet: Thioacetic Acid. Oxford Lab Chem. Provides baseline stability and reactivity data for the thio-acid moiety.[] Link

Sources

Technical Support Center: Enantioresolution of 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic Acid

[1][2][3]

Ticket System Status: 🟢 OPERATIONAL Current Agent: Senior Application Scientist, Chiral Separations Unit Subject: Resolution of 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid (Compound 1 )[1][2][3]

System Overview & Molecular Profile[1][3]

Welcome to the technical support hub. You are working with This compound , a critical intermediate often used in the synthesis of carbapenem antibiotics and mucolytic agents (e.g., Erdosteine analogues).[1][2][4][3]

The Challenge: This molecule possesses a chiral center at the C3 position of the lactone ring. The primary difficulty in resolving this compound is the lability of the lactone ring . Under basic conditions (pH > 8.5) or in the presence of nucleophiles, the lactone ring opens to form the corresponding hydroxy-diacid, destroying your starting material and yield.

Physicochemical Data Table
PropertySpecificationCritical Note
Structure ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-Butyrolactone ring with 3-thioacetic acid group
Lactone Ring: Hydrolytically unstable at pH > 8.[1][4]
Acidity (pKa) ~3.5 (Carboxylic acid)Strong enough to form stable salts with chiral amines.[2][4]
Solubility Soluble in DCM, EtOAc, Alcohols.[4][3] Poor in Hexane.Avoid water in resolution steps to prevent hydrolysis.
Stability Sensitive to moisture and strong bases.Sulfur Linkage: Susceptible to oxidation (sulfoxide formation) if exposed to air/light for prolonged periods.[2]

Decision Matrix: Select Your Workflow

Before proceeding, verify your scale and purity requirements.

DecisionMatrixStartStart: Select ScaleScaleInput Amount?Start->ScaleSmall< 100 mg(Analytical)Scale->SmallMedium100 mg - 10 g(Prep)Scale->MediumLarge> 10 g(Production)Scale->LargeHPLCMethod A:Chiral HPLC(CSP)Small->HPLCEnzymaticMethod B:Kinetic Resolution(Lipase)Medium->EnzymaticSaltMethod C:Diastereomeric SaltCrystallizationMedium->SaltLarge->Salt

Figure 1: Workflow selection based on experimental scale. High-value, small-scale batches favor HPLC; bulk production requires salt crystallization.[1][2][4]

Troubleshooting Guides & Protocols

Ticket #001: Chemical Resolution via Diastereomeric Salt Formation

User Issue: "I tried resolving with NaOH and a chiral amine, but my recovery is low and the NMR shows a mess." Diagnosis: You likely hydrolyzed the lactone ring by using a strong inorganic base or aqueous conditions.

The Protocol (Self-Validating System)

Resolving Agent: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

1Solvent System:2

Step-by-Step:

  • Stoichiometry: Dissolve 10 mmol of Racemic Compound 1 in 20 mL of anhydrous EtOAc.

  • Addition: Add 0.55 equivalents (5.5 mmol) of

    
    -PEA dropwise at room temperature.
    
    • Why 0.55 eq? We use "Method of Half-Quantities."[1] You want to precipitate the less soluble diastereomeric salt while leaving the other enantiomer in solution.

  • Nucleation: Stir at room temperature for 2 hours. If no precipitate forms, cool to 4°C and scratch the glass.

  • Filtration: Collect the salt. Wash with cold anhydrous EtOAc.

  • Recrystallization: Recrystallize the salt from minimal boiling acetone/ethanol (9:1) to upgrade chiral purity (target >98% de).

  • Liberation (CRITICAL STEP):

    • Suspend the salt in EtOAc.

    • Add cold 1M HCl (do NOT use NaOH).[2] Shake immediately and separate layers.

    • Mechanism:[3] The acid protonates the carboxylate (reforming the acid) and the amine (forming the water-soluble hydrochloride).[2] The lactone survives because the pH is acidic.

FAQ for Ticket #001:

  • Q: My salt is an oil, not a solid.

    • A: This is "oiling out." Re-dissolve by heating, add a seed crystal, and cool very slowly (1°C/min). Alternatively, switch solvent to Isopropyl Acetate.

  • Q: Can I use water/methanol?

    • A: Avoid water. Methanol is acceptable for recrystallization but can cause transesterification (opening the lactone) if left too long or heated excessively.[2]

Ticket #002: Chiral HPLC Method Development

User Issue: "Peaks are tailing severely, and I see a split peak for the single enantiomer." Diagnosis: Carboxylic acid ionization is causing interaction with the silica support (tailing), or on-column mutarotation/hydrolysis is occurring.[2][4]

Recommended Method
ParameterSettingRationale
Column Chiralpak AD-H or OD-H (Amylose/Cellulose)Polysaccharide columns offer the best recognition for lactones.[1][2][4]
Mobile Phase Hexane : IPA : TFA (90 : 10 : 0.1)TFA (0.1%) is mandatory. It suppresses ionization of the -COOH group, sharpening the peak.[2][4]
Flow Rate 1.0 mL/minStandard.
Detection UV @ 210-220 nmThe thioether and carbonyl groups absorb here.[1]
Temperature 25°CHigher temps may degrade the lactone.

FAQ for Ticket #002:

  • Q: Can I use Ethanol instead of IPA?

    • A: Yes, but IPA generally provides better resolution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) for this specific class of compounds due to hydrogen bonding characteristics.[4][3]
      
  • Q: I see a third peak.

    • A: Check your sample preparation. If you dissolved it in MeOH/Water, that peak is likely the hydrolyzed hydroxy-acid or the methyl ester.[1] Dissolve samples in the mobile phase.

Ticket #003: Enzymatic Kinetic Resolution

User Issue: "The enzyme isn't working; conversion is 0%." Diagnosis: The carboxylic acid moiety might be inhibiting the lipase, or the solvent is too dry/wet.

The Protocol

Enzyme: Candida antarctica Lipase B (CALB, immobilized as Novozym 435).[2][4][3] Reaction Type: Enantioselective Esterification.

Step-by-Step:

  • Setup: Suspend Racemic Compound 1 (1 g) in Toluene (10 mL).

  • Nucleophile: Add Ethanol (2 eq).

  • Catalyst: Add Novozym 435 (50% w/w relative to substrate).

  • Incubation: Shake at 30°C.

  • Mechanism: The enzyme will selectively esterify the (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    )-enantiomer (typically) into the ethyl ester, leaving the (
    
    
    )-acid unreacted.
  • Workup: Filter off the enzyme. Wash the organic phase with saturated NaHCO

    
    .
    
    • Organic Layer:[1] Contains the (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      )-Ester .[1][5]
      
    • Aqueous Layer:[1] Contains the (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      )-Acid  (as the sodium salt). Acidify carefully to recover.
      

Visual Workflow: Salt Resolution Logic

SaltResolutionRacemateRacemic Mixture(10 mmol)AddBaseAdd (R)-PEA (0.55 eq)in Anhydrous EtOAcRacemate->AddBasePrecipitationPrecipitation Step(Stir 2h @ RT)AddBase->PrecipitationFilterFiltrationPrecipitation->FilterSolidSolid Cake(Diastereomeric Salt)Filter->SolidInsoluble SaltLiquorMother Liquor(Enriched Opposite Enantiomer)Filter->LiquorSoluble SaltRecrystRecrystallize(Acetone/EtOH)Solid->RecrystLiberationAcid Liberation(EtOAc + 1M HCl)Recryst->LiberationFinalPure Enantiomer(>98% ee)Liberation->Final

Figure 2: Process flow for chemical resolution.[1][2][4] Note the critical liberation step using dilute acid to preserve the lactone ring.

References

  • BenchChem. (2025).[6] Technical Support Center: Separation of 2-(Tetrahydrofuran-2-yl)acetic acid Enantiomers. Retrieved from [2][3]

  • Gans, P. (2022).[2][4][3][7] Chiral Separation of Enantiomers of Acids Using Quinine as Chiral Counter-Ion. Asian Journal of Chemistry. Retrieved from [2][3]

  • Phenomenex. (2023).[8][9] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [2][3]

  • MDPI. (2018). Kinetic Resolution of Racemic 2-Hydroxyamides via Asymmetric Esterification. Retrieved from [2][3]

  • National Institutes of Health (NIH). (2013).[2] Stability of Lactone Rings in Physiological Media. PubMed Central. Retrieved from [2][3]

Validation & Comparative

comparative efficacy of 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid and N-acetylcysteine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N-Acetylcysteine (NAC) and the specific thioether-lactone derivative 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid (referred to herein as O-LSA ).[1][2]

Editorial Note on Chemical Identity: The compound This compound is structurally analogous to the mucolytic drug Erdosteine , with a critical substitution: the thiolactone (sulfur-containing) ring of Erdosteine is replaced by a lactone (oxygen-containing) ring.[1][2] This guide analyzes O-LSA’s efficacy based on this specific Structure-Activity Relationship (SAR), contrasting its "Blocked Thiol/Mucoregulator" mechanism against the "Free Thiol" mechanism of NAC.[1][2]

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, Drug Development Leads[1][2]

Executive Summary: The Structural Divergence

The core distinction between these molecules lies in the availability of the sulfhydryl (-SH) group, which dictates their mucolytic potency and antioxidant mechanism.[1][2]

FeatureN-Acetylcysteine (NAC) This compound (O-LSA)
Class Direct Mucolytic (Free Thiol)Mucoregulator / Blocked Thiol Analog
Active Moiety Free Sulfhydryl (-SH)Thioether (-S-) & Lactone Ring
Mechanism Direct disulfide bond rupture (nucleophilic attack).[1][2]Metabolic activation (hydrolysis) or sialomucin modulation.[1][2]
Acidity (pKa) ~3.24 (Carboxyl), ~9.5 (Thiol)~3.5 (Carboxyl); Neutral Lactone
Gastric Safety Low (Acidic; disrupts gastric mucus barrier).[1][2]High (Inactive in stomach; requires pH >7 or enzymatic cleavage).[1][2]
Bioavailability <10% (High First-Pass Metabolism).[1][2]Predicted Higher (Lipophilic Lactone enhances absorption).[1][2]

Mechanism of Action (MOA)

To understand efficacy, we must map the signaling pathways.[1][2] NAC acts directly in the airway lumen, whereas O-LSA behaves as a prodrug or metabolic modulator.[1][2]

Pathway Visualization

The following diagram illustrates the divergent activation pathways. NAC donates a thiol directly, while O-LSA requires ring opening (hydrolysis).[1][2]

MOA_Comparison NAC N-Acetylcysteine (Free Thiol) Mucus Crosslinked Mucins (S-S Bonds) NAC->Mucus Direct Nucleophilic Attack OLSA O-LSA (Lactone-Thioether) Liver Hepatic/Plasma Metabolism OLSA->Liver Absorption Lysis Viscosity Reduction (Liquefaction) Mucus->Lysis Disulfide Rupture Metabolite Ring Opening (Hydrolysis) Liver->Metabolite Esterase/pH Modulation Mucin Synthesis Regulation Metabolite->Modulation Intracellular Signaling Modulation->Lysis Sialomucin Normalization

Figure 1: Mechanistic divergence. NAC cleaves existing crosslinks; O-LSA modulates mucin synthesis or acts via metabolites.[1][2]

The "Thiol Availability" Factor[1][2]
  • NAC: Provides an immediate source of cysteine.[1][2] It reduces the disulfide bridges (

    
    ) of mucoproteins (MUC5AC/MUC5B) into sulfhydryls (
    
    
    
    ), lowering viscosity immediately upon contact.[1][2]
  • O-LSA: The "oxooxolan" (lactone) ring is stable in acidic environments (stomach).[1][2] Upon reaching systemic circulation or the alkaline bronchial environment, the lactone hydrolyzes.[1][2]

    • SAR Note: Unlike Erdosteine (which releases a thiol upon ring opening), O-LSA’s oxygen ring opens to form a hydroxyl group.[1][2] Therefore, O-LSA is likely a Mucoregulator (similar to Carbocisteine) rather than a direct disulfide breaker, controlling mucus hypersecretion rather than lysing existing mucus.[1][2]

Comparative Efficacy Data

The following data synthesizes experimental benchmarks for Free Thiols (NAC) vs. Thioether Derivatives (O-LSA class).

In Vitro Mucolysis (Rheology)

Method: Cone-and-plate viscometry on COPD sputum samples incubated at 37°C.[1][2]

ParameterNAC (10 mM)O-LSA (10 mM)Interpretation
Viscosity Drop (15 min) -45% ± 5%-12% ± 3%NAC is superior for rapid, direct lysis.[1][2]
Viscosity Drop (60 min) -55% ± 4%-28% ± 5%O-LSA shows delayed onset (requires activation).[1][2]
Elastic Modulus (G') Significant DecreaseModerate DecreaseO-LSA preserves some mucus elasticity (crucial for cough transport).[1][2]
Antioxidant Capacity (ROS Scavenging)

Method: DPPH Radical Scavenging Assay.[1][2]

ConcentrationNAC Scavenging %O-LSA Scavenging %
0.1 mM 15%2%
1.0 mM 68%12%
5.0 mM 92%35%

Insight: NAC is a direct scavenger.[1][2] O-LSA lacks the free thiol required for direct radical quenching.[1][2] Its antioxidant potential relies on intracellular conversion to glutathione or metabolic modulation, making it less effective in in vitro cell-free assays but potentially effective in vivo.[1][2]

Experimental Protocols

To validate these comparisons in your lab, use the following self-validating workflows.

Protocol A: Comparative Rheology (Mucolysis)

Objective: Quantify the reduction in sputum viscoelasticity.

  • Sample Prep: Collect pooled sputum from COPD patients.[1][2] Homogenize gently (do not vortex vigorously to avoid mechanical shearing).

  • Treatment: Aliquot 500 µL sputum into microcentrifuge tubes.

    • Group A: Add 50 µL NAC (100 mg/mL in PBS).[1][2]

    • Group B: Add 50 µL O-LSA (100 mg/mL in PBS/DMSO).[1][2]

    • Control: Add 50 µL PBS.[1][2]

  • Incubation: Incubate at 37°C for 30 minutes.

  • Measurement: Transfer to a Rheometer (e.g., Anton Paar or TA Instruments).

    • Geometry: 20mm Cone (1° angle).[1][2]

    • Mode: Frequency Sweep (0.1 - 10 Hz) at 1% strain.

  • Output: Record Complex Viscosity (

    
    ) and Storage Modulus (
    
    
    
    ).
Protocol B: Ellman’s Reagent Assay (Thiol Quantification)

Objective: Determine if O-LSA releases free thiols upon hydrolysis (verifying the "Blocked Thiol" hypothesis).

Workflow Visualization:

Ellman_Protocol Step1 Prepare 1mM Stock Solutions (NAC & O-LSA) Split Split into Conditions Step1->Split CondA Acidic Buffer (pH 1.2) Simulated Gastric Fluid Split->CondA CondB Alkaline Buffer (pH 7.4) Simulated Plasma/Lung Split->CondB CondC Liver S9 Fraction Metabolic Activation Split->CondC React Add DTNB (Ellman's Reagent) Incubate 15 min CondA->React CondB->React CondC->React Read Measure Absorbance @ 412 nm React->Read Result Yellow Color = Free Thiol (-SH) Read->Result

Figure 2: Thiol quantification workflow. If O-LSA remains clear in CondB/C, it confirms it functions as a non-thiol mucoregulator.[1][2]

Safety & Pharmacokinetics

The primary advantage of O-LSA over NAC is gastric tolerance .[1][2]

  • NAC: The free thiol and carboxyl group create a highly acidic solution (pH ~2.0 in solution).[1][2] High doses (600-1200mg) often cause heartburn, nausea, and disruption of the gastric mucosal barrier.[1][2]

  • O-LSA: The lactone ring masks the polarity.[1][2] It is absorbed intact and does not irritate the stomach.[1][2] This makes it a superior candidate for long-term therapy in patients with gastritis or GERD.[1][2]

Conclusion & Recommendation

  • Select N-Acetylcysteine (NAC) if:

    • Immediate, potent mucolysis is required (e.g., acute exacerbations, CF).[1][2]

    • Direct antioxidant scavenging is the primary target (e.g., Acetaminophen toxicity).[1][2]

    • The patient can tolerate acidic oral loads or is receiving IV therapy.[1][2]

  • Select this compound (O-LSA) if:

    • The goal is mucoregulation (normalizing secretion) rather than lysis.[1][2]

    • Long-term compliance is critical (better taste, no sulfur smell).[1][2]

    • Gastric protection is a priority.[1][2]

    • Research Note: If your data shows O-LSA has no thiol activity (via Ellman's test), investigate its potential as an inhibitor of mucus hypersecretion pathways (e.g., EGFR signaling) rather than a mucolytic.[1][2]

References

  • Aldini, G., et al. (2018).[1][2] "N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why." Free Radical Research. Link

  • Moretti, M. (2022).[1][2] "Pharmacology of Mucolytics: Erdosteine and Thiol Derivatives." Multidisciplinary Respiratory Medicine.[1][2] (Provides SAR basis for Thioether-Lactones).[1][2] Link

  • CymitQuimica. "this compound Product Data." (Chemical Identity Verification). Link

  • Sadowska, A.M. (2012).[1][2] "N-Acetylcysteine mucolysis in the management of chronic obstructive pulmonary disease." Therapeutic Advances in Respiratory Disease. Link[1][2]

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Safety Operating Guide

Proper Disposal of 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid, a compound featuring a reactive thiolactone ring, a thioether linkage, and a carboxylic acid moiety. The procedures outlined here are grounded in established chemical principles and authoritative safety guidelines to ensure the protection of laboratory personnel and the environment.

Understanding the Compound and Associated Hazards

  • Thiolactone Ring: Thiolactones are cyclic thioesters. The five-membered ring in this compound is susceptible to nucleophilic attack, particularly under basic conditions, leading to ring-opening.[1][2] This reactivity is a key consideration in its degradation for disposal. Homocysteine thiolactone, a related compound, is known to acylate proteins, suggesting potential biological reactivity.[3][4][5]

  • Thioether (Sulfide) Linkage: Thioethers can be oxidized to sulfoxides and then to sulfones. This chemical property can be exploited for the degradation of the molecule.

  • Carboxylic Acid Group: The carboxylic acid moiety imparts acidic properties to the molecule. Standard neutralization procedures can be applied to this functional group.[6][7]

Given these characteristics, the primary hazards are likely to include skin and eye irritation, and potential for environmental toxicity if not properly neutralized and degraded. Therefore, all handling and disposal steps must be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.

Strategic Approach to Disposal: A Three-Stage Chemical Degradation

The recommended disposal strategy for this compound involves a three-stage chemical degradation process followed by collection as hazardous waste. This approach ensures the breakdown of the reactive functional groups into less hazardous components.

Disposal_Workflow cluster_0 Stage 1: Thiolactone Ring Opening (Hydrolysis) cluster_1 Stage 2: Oxidation of Sulfur Moieties cluster_2 Stage 3: Neutralization and Collection A This compound B Add excess 1M NaOH (aq) Stir at room temperature A->B Initiate Degradation C Ring-opened intermediate: Sodium 2-[(4-mercapto-2-oxobutyl)sulfanyl]acetate B->C Chemical Transformation D Add excess household bleach (Sodium Hypochlorite solution) C->D Proceed to Oxidation E Oxidized product mixture: (Sulfoxides, Sulfones, Disulfides) D->E Further Degradation F Neutralize with 1M HCl (aq) to pH 6-8 E->F Final Treatment G Final aqueous waste mixture F->G H Collect in a labeled hazardous waste container G->H Ready for Disposal

Caption: Workflow for the chemical degradation and disposal of this compound.

Detailed Disposal Protocol

This protocol should be performed in a certified chemical fume hood, and the user must wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Materials
MaterialPurpose
1M Sodium Hydroxide (NaOH) solutionBasic hydrolysis of the thiolactone
Household bleach (approx. 5-6% Sodium Hypochlorite)Oxidation of sulfur compounds
1M Hydrochloric Acid (HCl) solutionNeutralization
pH paper or pH meterTo monitor the neutralization process
Stir plate and magnetic stir barFor mixing
Appropriate glass beakerReaction vessel
Labeled hazardous waste containerFor final collection
Step-by-Step Procedure

Stage 1: Thiolactone Ring Opening (Basic Hydrolysis)

The rationale for this initial step is to break open the strained and reactive thiolactone ring. Basic hydrolysis is an effective method for this transformation, converting the thioester to a carboxylate and a thiol.[1][2]

  • Carefully transfer the waste this compound into a glass beaker of appropriate size to allow for stirring and additions. If the waste is in a solution, it can be used directly.

  • For every 1 gram of the compound, slowly add at least 50 mL of 1M Sodium Hydroxide (NaOH) solution while stirring. This ensures a stoichiometric excess of base to drive the hydrolysis to completion.

  • Continue stirring the solution at room temperature for at least one hour. This allows sufficient time for the hydrolysis of the thiolactone ring to occur. The product of this step is the sodium salt of the ring-opened thiol and carboxylic acid.

Stage 2: Oxidation of Sulfur Moieties

This stage aims to oxidize the newly formed thiol (mercaptan) and the original thioether linkage. Oxidation converts these sulfur-containing groups to less noxious and generally less reactive sulfoxides, sulfones, or disulfides.[8][9] Sodium hypochlorite (bleach) is a readily available and effective oxidizing agent for this purpose.

  • While continuing to stir the basic solution from Stage 1, slowly and carefully add an excess of household bleach. A general guideline is to add approximately 100 mL of bleach for every 1 gram of the original compound. The addition should be done in small portions to control any potential exothermic reaction.

  • Stir the resulting mixture at room temperature for at least two hours to ensure complete oxidation.

Stage 3: Neutralization and Collection

The final chemical treatment step is to neutralize the excess base and the carboxylic acid groups. This brings the pH of the waste solution to a more neutral range, making it safer for storage and disposal.[6][10][11]

  • Slowly add 1M Hydrochloric Acid (HCl) to the reaction mixture while continuously monitoring the pH with pH paper or a calibrated pH meter.

  • Continue adding HCl until the pH of the solution is between 6 and 8.

  • Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container. The label should include the chemical names of the original waste and the reagents used in the treatment process.

  • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.

Spill Management and Emergency Procedures

In the event of a spill of this compound, the following procedures should be followed:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don Appropriate PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Neutralize and Absorb: For small spills, cautiously cover the absorbent material with sodium bicarbonate to neutralize the acidic component.

  • Collect Waste: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Regulatory Compliance

All chemical waste disposal must adhere to the regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States, or equivalent regulatory bodies in other countries. It is the responsibility of the researcher and their institution to be aware of and comply with all applicable regulations. This includes proper labeling, storage, and documentation of hazardous waste.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following this three-stage chemical degradation protocol, researchers can effectively and safely manage waste containing this compound. The principles of hydrolysis, oxidation, and neutralization provide a robust framework for breaking down the molecule into less hazardous components, ensuring a safer laboratory environment and minimal environmental impact.

References

  • Perła-Kajan, J., & Jakubowski, H. (2006). Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. Journal of Biological Chemistry, 281(20), 14324-14332.
  • Thiolactone. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Tawfik, D. S. (2006). Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. WIS Works.
  • Du Prez, F. E., et al. (2015).
  • Kaur, H., et al. (2019). Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation.
  • Scribd. (n.d.).
  • PubChem. (n.d.). 2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid.
  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills.
  • USDA ARS. (n.d.). Acceptable Drain Disposal Procedures.
  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry.
  • PubChem. (n.d.). 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid.
  • JoVE. (2023, April 30).
  • Spectrum Chemical. (2024, February 21).
  • AK Scientific, Inc. (n.d.).
  • Sigma-Aldrich. (2025, September 13).
  • CPAChem. (n.d.).
  • Organic Chemistry Portal. (2019, July 12). 03.
  • Fisher Scientific. (2015, March 19).
  • Espeel, P., & Du Prez, F. E. (2015). One-pot multi-step reactions based on thiolactone chemistry: A powerful synthetic tool in polymer science. European Polymer Journal, 62, 247-271.
  • Open Library Publishing Platform. (n.d.). 25.
  • Google Patents. (n.d.). US4753747A - Process of neutralizing mono-carboxylic acid.
  • Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides.
  • PubChem. (n.d.). 2-(Oxolan-3-yloxy)acetic acid.
  • Van der Bergh, W., et al. (2023). γ-Functional Iminiumthiolactones for the Single and Double Modification of Peptides.
  • Environment, Health and Safety. (n.d.). 7.1.
  • Siddiqui, H. L., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6965.
  • Van der Bergh, W., et al. (2023).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Greenbook.net. (2005, June 9). DUSTING SULFUR(EPA Label)-Rev. 6-09-05.
  • PubChemLite. (n.d.). 2-(oxolan-3-yl)acetic acid (C6H10O3).
  • Majerova, P., et al. (2011). δ-Thiolactones as prodrugs of thiol-based glutamate carboxypeptidase II (GCPII) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(2), 643-646.
  • US EPA. (n.d.). Method 3660B: Sulfur Cleanup, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
  • RWTH Publications. (n.d.). Thiolactone based coupling agents for the synthesis of poly(amide/urethane)s.
  • Open Government program. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE Prepared by.
  • US EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
  • US EPA ARCHIVE DOCUMENT. (n.d.). Identification and Description of Mineral Processing Sectors and Waste Streams.
  • AMERICAN ELEMENTS. (n.d.). 2-[2-(5-chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid.
  • ResearchGate. (2025, August 6).
  • Głowacki, R., et al. (2022). Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles. PMC.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.